Ro26-4550
Description
Properties
Molecular Formula |
C26H30N4O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-[(3R)-1-methanehydrazonoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate |
InChI |
InChI=1S/C26H30N4O3/c1-33-26(32)24(29-25(31)17-23-8-5-15-30(18-23)19-28-27)16-22-13-11-21(12-14-22)10-9-20-6-3-2-4-7-20/h2-4,6-7,11-14,19,23-24H,5,8,15-18,27H2,1H3,(H,29,31)/t23-,24+/m1/s1 |
InChI Key |
YQDXLNDLKSCQKX-RPWUZVMVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ro26-4550: A Technical Guide to its Mechanism of Action as a Competitive Inhibitor of the IL-2/IL-2Rα Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro26-4550 is a small molecule that has been identified as a competitive inhibitor of the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25). This inhibitory action modulates the downstream signaling of IL-2, a critical cytokine in the regulation of the immune response. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its effects on hematopoietic stem and progenitor cells (HSPCs), quantitative data on its activity, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Competitive Inhibition of IL-2/IL-2Rα
This compound functions by directly competing with Interleukin-2 for binding to the IL-2 receptor alpha subunit (IL-2Rα).[1][2] The IL-2 receptor exists in three forms with varying affinities for IL-2: a low-affinity monomeric IL-2Rα, an intermediate-affinity dimeric complex of the beta (CD122) and gamma (CD132) subunits, and a high-affinity trimeric complex comprising the alpha, beta, and gamma subunits.[3][4] The IL-2Rα subunit is crucial for the formation of the high-affinity receptor complex.[3]
By binding to IL-2Rα, this compound physically obstructs the binding of IL-2, thereby preventing the formation of the high-affinity IL-2R complex and subsequent downstream signaling. This competitive inhibition has been shown to have a dual effect, including the induction of ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs).[1][2]
Quantitative Data
Experimental Protocols
The following outlines the general experimental approaches that have been used to characterize the mechanism of action of this compound.
Hematopoietic Stem and Progenitor Cell (HSPC) Ex Vivo Expansion Assay
This protocol is designed to assess the effect of this compound on the expansion of HSPCs in vitro.
-
Cell Source: Murine or human hematopoietic stem and progenitor cells (HSPCs). Human HSPCs can be sourced from mobilized peripheral blood (mPB) or bone marrow (BM).
-
Cell Culture: HSPCs are cultured ex vivo in an appropriate stem cell culture medium.
-
Treatment: The cultured HSPCs are treated with this compound trifluoroacetate (B77799) (Ro).
-
Analysis:
-
Cell Proliferation: The expansion of HSPCs is quantified over time by cell counting.
-
Apoptosis: The level of apoptotic activity in the cultured cells is assessed using methods such as Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry.
-
Cell Cycle Analysis: To determine if this compound induces HSPCs to enter the cell cycle, cell cycle status is analyzed by flow cytometry after staining with a DNA-intercalating dye (e.g., propidium iodide).
-
Immunophenotyping: The expression of cell surface markers, such as CD34 and IL-2Rα (CD25), is analyzed by flow cytometry to characterize the phenotype of the expanded cell population.[1]
-
-
Functional Assays:
-
Self-Renewal Ability: The self-renewal capacity of the expanded HSPCs is evaluated through secondary transplantation or colony-forming unit (CFU) assays.
-
In Vivo Reconstitution: To assess the long-term repopulating ability of the expanded cells, xenotransplantation of human CD34+ cells into immunodeficient mice is performed.[1] The multi-lineage reconstitution in the recipient mice is then analyzed.[1]
-
Competitive Binding Assays
To confirm the competitive nature of this compound's interaction with IL-2Rα, competitive binding assays can be performed.
-
Reagents:
-
Recombinant human IL-2Rα protein.
-
Labeled IL-2 (e.g., radiolabeled or fluorescently tagged).
-
This compound.
-
-
Methodology:
-
A constant concentration of labeled IL-2 and IL-2Rα are incubated together.
-
Increasing concentrations of this compound are added to the mixture.
-
The amount of labeled IL-2 bound to IL-2Rα is measured.
-
-
Expected Outcome: A dose-dependent decrease in the binding of labeled IL-2 to IL-2Rα in the presence of increasing concentrations of this compound would confirm competitive inhibition.
Signaling Pathways and Experimental Workflows
IL-2 Signaling Pathway and Inhibition by this compound
Caption: IL-2 signaling pathway and its competitive inhibition by this compound at the IL-2Rα subunit.
Experimental Workflow for HSPC Expansion
References
- 1. Competitive inhibition of IL-2/IL-2R has a dual effect on HSC ex vivo expansion and IL-2R (CD25) content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human IL-2Rɑ subunit binding modulation of IL-2 through a decline in electrostatic interactions: A computational and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of low-, intermediate-, and high-affinity IL-2 receptors on B cell lines derived from patients with undifferentiated lymphoma of Burkitt's and non-Burkitt's types - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro26-4550: A Technical Guide to an IL-2/IL-2Rα Binding Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2 (IL-2) is a critical cytokine that modulates the proliferation, differentiation, and survival of T lymphocytes, playing a pivotal role in both immune activation and tolerance. The initiation of IL-2 signaling occurs through its binding to the high-affinity IL-2 receptor (IL-2R), which is composed of three subunits: alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and the common gamma chain (γc or CD132). The IL-2Rα subunit is crucial for the formation of the high-affinity receptor complex. Consequently, the inhibition of the interaction between IL-2 and IL-2Rα presents a compelling therapeutic strategy for modulating immune responses in various pathological conditions, including autoimmune diseases and transplant rejection. Ro26-4550 is a small molecule antagonist designed to competitively inhibit this critical protein-protein interaction. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data for a closely related potent compound, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive inhibitor of the IL-2/IL-2Rα binding interface. By binding directly to IL-2, this compound induces a conformational change in the cytokine, specifically within the hydrophobic portion of its binding site for IL-2Rα[1]. This altered conformation prevents IL-2 from effectively docking with the IL-2Rα subunit, thereby blocking the formation of the high-affinity IL-2R complex and subsequent downstream signaling cascades. This targeted inhibition of the initial step in IL-2 receptor activation makes this compound a precise tool for studying and potentially controlling IL-2-mediated immune responses.
Data Presentation: Quantitative Analysis of a Potent IL-2/IL-2Rα Antagonist
| Parameter | Value | Assay Type | Description | Reference |
| IC50 | 60 nM | Competitive Binding Assay | Concentration of SP4206 required to inhibit 50% of the binding between IL-2 and IL-2Rα. | [2][3] |
| EC50 | 3 µM | STAT5 Phosphorylation Assay | Concentration of SP4206 required to inhibit 50% of IL-2-mediated STAT5 phosphorylation in a cell-based assay. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of IL-2/IL-2Rα binding antagonists like this compound.
Competitive IL-2/IL-2Rα Binding Assay
This assay quantifies the ability of a test compound to inhibit the binding of IL-2 to its receptor subunit IL-2Rα.
Principle: A known concentration of labeled IL-2 is incubated with immobilized IL-2Rα in the presence of varying concentrations of the test compound. The amount of labeled IL-2 that binds to the receptor is measured, and the inhibition by the test compound is calculated.
Materials:
-
Recombinant human IL-2 (labeled, e.g., with biotin (B1667282) or a fluorescent tag)
-
Recombinant human IL-2Rα (immobilized on a microplate or sensor chip)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Detection reagent (e.g., streptavidin-HRP for biotinylated IL-2)
-
Substrate for detection reagent (e.g., TMB for HRP)
-
Microplate reader
Procedure:
-
Immobilization of IL-2Rα: Coat a 96-well microplate with recombinant human IL-2Rα overnight at 4°C. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20) to remove unbound receptor.
-
Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of labeled IL-2 at a concentration that gives a robust signal.
-
Competitive Binding: Add the serially diluted test compound to the wells of the IL-2Rα-coated plate. Immediately add the labeled IL-2 solution to all wells. Include control wells with labeled IL-2 only (maximum binding) and wells with assay buffer only (background).
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with wash buffer to remove unbound labeled IL-2 and test compound.
-
Detection: Add the detection reagent (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature. Wash the plate again three times.
-
Signal Development: Add the substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the maximum binding control. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Inhibition of IL-2-Induced STAT5 Phosphorylation (Western Blot)
This assay determines the effect of the antagonist on the downstream IL-2 signaling pathway by measuring the phosphorylation of STAT5.
Principle: IL-2 stimulation of T-cells leads to the phosphorylation of STAT5. Pre-treatment with an IL-2/IL-2Rα antagonist is expected to inhibit this phosphorylation in a dose-dependent manner. The levels of phosphorylated STAT5 (pSTAT5) and total STAT5 are detected by Western blotting.
Materials:
-
IL-2-dependent T-cell line (e.g., CTLL-2)
-
Test compound (e.g., this compound)
-
Recombinant human IL-2
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture the T-cell line according to standard protocols. Prior to the experiment, starve the cells of IL-2 for 4-6 hours to reduce basal STAT5 phosphorylation.
-
Compound Treatment: Pre-incubate the starved cells with varying concentrations of the test compound for 1 hour.
-
IL-2 Stimulation: Stimulate the cells with a final concentration of 10 ng/mL of recombinant human IL-2 for 15-30 minutes at 37°C. Include an unstimulated control and a vehicle-treated, IL-2-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total STAT5 antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for pSTAT5 and total STAT5. Normalize the pSTAT5 signal to the total STAT5 signal for each sample. Calculate the percentage of inhibition of STAT5 phosphorylation relative to the IL-2-stimulated control.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the inhibitory effect of the antagonist on IL-2-dependent T-cell proliferation.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation by flow cytometry.
Materials:
-
Primary T-cells or an IL-2-dependent T-cell line
-
CFSE staining solution
-
Cell culture medium
-
Recombinant human IL-2
-
Test compound (e.g., this compound)
-
Flow cytometer
Procedure:
-
Cell Preparation and CFSE Staining: Isolate primary T-cells or harvest the T-cell line. Resuspend the cells in PBS at a concentration of 1-10 x 106 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS. Wash the cells three times with culture medium.
-
Cell Culture and Treatment: Resuspend the CFSE-labeled cells in complete culture medium. Plate the cells in a 96-well plate. Add serial dilutions of the test compound to the wells.
-
Stimulation: Add a suboptimal concentration of IL-2 to stimulate proliferation. Include an unstimulated control and a vehicle-treated, IL-2-stimulated control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and wash them with PBS. Resuspend the cells in FACS buffer (PBS with 1% BSA). Acquire the data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells that have undergone division (i.e., have reduced CFSE fluorescence compared to the non-dividing control). Calculate the inhibition of proliferation for each concentration of the test compound.
Mandatory Visualizations
Signaling Pathway
Caption: IL-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a competitive IL-2/IL-2Rα binding assay.
Logical Relationship
Caption: Logical diagram of this compound's antagonistic mechanism.
References
The Role of Ro26-4550 in Inhibiting IL-2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2 (IL-2) is a critical cytokine that governs the proliferation, differentiation, and survival of T lymphocytes, playing a pivotal role in the immune response. The interaction between IL-2 and its high-affinity receptor, particularly the alpha subunit (IL-2Rα or CD25), initiates a cascade of intracellular signaling events, predominantly through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Dysregulation of IL-2 signaling is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. Ro26-4550 is a small molecule inhibitor that competitively targets the protein-protein interaction between IL-2 and IL-2Rα. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative inhibitory properties, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a small molecule compound identified through fragment-based drug discovery as a competitive inhibitor of the IL-2/IL-2Rα interaction. By binding to a "hot spot" on the surface of IL-2, this compound induces a conformational change in the cytokine, thereby preventing its association with the IL-2Rα subunit.[1] This inhibition at the initial step of receptor binding effectively blocks the downstream signaling cascade, making this compound a valuable tool for studying IL-2 biology and a potential lead compound for the development of novel immunomodulatory therapeutics.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound and a closely related, more potent analog, SP4206, for comparative purposes.
| Compound | Parameter | Value | Assay Method |
| This compound | IC50 | 3 µM | Inhibition of IL-2/IL-2Rα binding |
| SP4206 | Kd | 60 nM | Inhibition of IL-2/IL-2Rα binding |
Mechanism of Action: Inhibition of the IL-2 Signaling Pathway
The canonical IL-2 signaling pathway is initiated by the binding of IL-2 to the heterotrimeric IL-2 receptor, composed of the α (CD25), β (CD122), and γ (CD132) chains. This binding event leads to the activation of receptor-associated Janus kinases (JAK1 and JAK3), which in turn phosphorylate tyrosine residues on the receptor cytoplasmic tails. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 5 (STAT5). Once recruited, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of IL-2 target genes, ultimately leading to T-cell proliferation and other effector functions.
This compound disrupts this cascade at its inception. By competitively binding to IL-2 and preventing its interaction with IL-2Rα, this compound effectively blocks the formation of the high-affinity IL-2 receptor complex. This abrogation of the initial binding event prevents the subsequent activation of JAK kinases and the phosphorylation of STAT5, thereby inhibiting the entire downstream signaling pathway.
Figure 1. IL-2 signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize the inhibitory activity of this compound.
Competitive Binding Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of IL-2 to its receptor alpha subunit.
Materials:
-
Recombinant human IL-2
-
Recombinant human IL-2Rα (with a tag, e.g., Fc or His)
-
Biotinylated anti-human IL-2 antibody
-
Streptavidin-HRP
-
TMB substrate
-
96-well microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
This compound stock solution (in DMSO)
Protocol:
-
Coat a 96-well plate with recombinant human IL-2Rα overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate a fixed concentration of recombinant human IL-2 with the serially diluted this compound for 30 minutes at room temperature.
-
Transfer the IL-2/Ro26-4550 mixtures to the IL-2Rα-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add biotinylated anti-human IL-2 antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Figure 2. Experimental workflow for the competitive binding ELISA.
STAT5 Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of IL-2-induced STAT5 phosphorylation in a relevant cell line (e.g., CTLL-2 or human PBMCs).
Materials:
-
CTLL-2 cells or isolated human PBMCs
-
Recombinant human IL-2
-
This compound stock solution (in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Protocol:
-
Starve CTLL-2 cells of IL-2 for 4-6 hours prior to the experiment. If using PBMCs, isolate them from whole blood.
-
Pre-treat the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Stimulate the cells with a predetermined optimal concentration of IL-2 for 15-30 minutes at 37°C. Include unstimulated and vehicle-treated controls.
-
Immediately fix the cells by adding fixation buffer and incubating for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for 30 minutes on ice.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain the cells with the anti-phospho-STAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of phospho-STAT5 in the treated versus control samples.
T-Cell Proliferation Assay
This assay assesses the functional consequence of IL-2 signaling inhibition by measuring the proliferation of T-cells.
Materials:
-
IL-2-dependent T-cell line (e.g., CTLL-2) or isolated human T-cells
-
Recombinant human IL-2
-
This compound stock solution (in DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet) or [³H]-thymidine
-
96-well cell culture plates
-
Cell culture medium
Protocol (using Cell Proliferation Dye):
-
Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Plate the labeled cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add a suboptimal concentration of IL-2 to stimulate proliferation. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.
-
Harvest the cells and analyze the dye dilution by flow cytometry. Proliferation is indicated by a decrease in fluorescence intensity as the dye is distributed among daughter cells.
-
Quantify the percentage of divided cells or the proliferation index.
Conclusion
This compound serves as a valuable chemical probe for elucidating the intricacies of IL-2 signaling and as a foundational molecule for the development of therapeutics targeting the IL-2 pathway. Its ability to competitively inhibit the IL-2/IL-2Rα interaction provides a clear mechanism for blocking downstream events such as STAT5 phosphorylation and T-cell proliferation. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the biological effects of this compound and to screen for novel, more potent inhibitors of this critical cytokine signaling axis.
References
The Role of Ro26-4550 in the Maintenance of Hematopoietic Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule Ro26-4550 and its application in the study of hematopoietic stem cell (HSC) maintenance. By competitively inhibiting the interaction between Interleukin-2 (IL-2) and its receptor alpha subunit (IL-2Rα), this compound has emerged as a valuable tool for the ex vivo expansion and manipulation of hematopoietic stem and progenitor cells (HSPCs). This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for researchers seeking to utilize this compound in their work.
Introduction: The Challenge of HSC Maintenance
Hematopoietic stem cells are the foundation of the blood and immune systems, possessing the unique abilities of self-renewal and multi-lineage differentiation.[1][2] The ability to maintain and expand HSCs ex vivo holds immense therapeutic potential for various hematological disorders, cancers, and immunodeficiencies. However, replicating the complex bone marrow niche and preventing HSC differentiation in culture remains a significant challenge.
Recent research has identified the IL-2/IL-2R signaling pathway as a key regulator of hematopoiesis.[3][4] The small molecule this compound, a competitive inhibitor of the IL-2/IL-2Rα interaction, has been shown to promote the ex vivo expansion of both murine and human HSPCs while preserving their self-renewal capacity.[3][4]
Mechanism of Action: Targeting the IL-2/IL-2Rα Signaling Axis
This compound functions by disrupting the binding of IL-2 to the alpha subunit of its receptor (IL-2Rα or CD25). This inhibition modulates downstream signaling cascades, primarily the JAK/STAT pathway, which is crucial for HSC fate decisions.
Signaling Pathway Diagram
Caption: IL-2/STAT5 signaling pathway and the inhibitory action of this compound.
By blocking the IL-2/IL-2Rα interaction, this compound is believed to modulate the balance between phosphorylated (pSTAT5) and unphosphorylated (uSTAT5) STAT5. While pSTAT5 is associated with proliferation, recent studies suggest that uSTAT5 plays a role in maintaining HSC quiescence and stemness.[5][6] This dual effect may contribute to the observed expansion of functional HSPCs with this compound treatment.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hematopoietic stem and progenitor cells.
Table 1: Ex Vivo Expansion of Human and Murine HSPCs
| Cell Type | Treatment | Fold Expansion (Day 7) | Reference |
| Human CD34+ Cells | This compound (10 µM) | ~40 | [3][4] |
| Murine LSK Cells | This compound (10 µM) | ~25 | [3][4] |
Table 2: Effect of this compound on HSPC Apoptosis and Cell Cycle
| Cell Type | Treatment | Apoptosis (% Annexin V+) | Cells in S/G2/M Phase (%) | Reference |
| Human CD34+ Cells | Control | ~15 | ~10 | [3][4] |
| Human CD34+ Cells | This compound (10 µM) | ~5 | ~30 | [3][4] |
Table 3: In Vivo Repopulation Capacity of this compound-Treated Human CD34+ Cells
| Treatment Group | Human CD45+ Engraftment in NSG Mice (12 weeks post-transplant) | Multi-lineage Differentiation | Reference |
| Uncultured CD34+ | ~20% | Yes (Myeloid, B-lymphoid, T-lymphoid) | [3][4] |
| Ex Vivo Expanded (Control) | ~5% | Skewed differentiation | [3][4] |
| Ex Vivo Expanded (this compound) | ~25% | Efficient multi-lineage reconstitution | [3][4] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature investigating this compound.
Ex Vivo Expansion of Human CD34+ HSPCs
Objective: To expand human CD34+ HSPCs ex vivo using this compound.
Materials:
-
Human mobilized peripheral blood or bone marrow-derived CD34+ cells
-
StemSpan™ SFEM II medium
-
Cytokine cocktail (e.g., SCF, TPO, Flt3-L)
-
This compound trifluoroacetate (B77799) salt (dissolved in DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved human CD34+ cells according to the manufacturer's protocol.
-
Resuspend cells in StemSpan™ SFEM II medium supplemented with the desired cytokine cocktail.
-
Seed the cells at a density of 1 x 10^4 cells/well in a 96-well plate.
-
Add this compound to the culture medium to a final concentration of 10 µM. For the control group, add an equivalent volume of DMSO.
-
Incubate the cells for 7 days in a humidified incubator at 37°C with 5% CO2.
-
On day 7, harvest the cells and count them using a hemocytometer or an automated cell counter to determine the fold expansion.
Flow Cytometry Analysis of Apoptosis
Objective: To assess the effect of this compound on HSPC apoptosis.
Materials:
-
Cultured HSPCs (from Protocol 4.1)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest the cultured cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a 5 mL culture tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
Objective: To determine the effect of this compound on the cell cycle status of HSPCs.
Materials:
-
Cultured HSPCs (from Protocol 4.1)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
Procedure:
-
Harvest the cultured cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenotransplantation Assay
Objective: To evaluate the long-term repopulating capacity of this compound-expanded human HSPCs.
Materials:
-
NOD/SCID/gamma(c)null (NSG) mice (6-8 weeks old)
-
Cultured human CD34+ cells (from Protocol 4.1)
-
Sublethal dose of irradiation (e.g., 250 cGy)
-
Sterile PBS
-
Anti-human CD45 antibody (for flow cytometry)
-
Anti-mouse CD45 antibody (for flow cytometry)
Procedure:
-
Sublethally irradiate the NSG mice 24 hours prior to transplantation.
-
Harvest the expanded human CD34+ cells and resuspend them in sterile PBS.
-
Inject a defined number of cells (e.g., 1 x 10^5) into the tail vein of each irradiated NSG mouse.
-
At 12 weeks post-transplantation, euthanize the mice and harvest bone marrow from the femurs and tibias.
-
Prepare a single-cell suspension of the bone marrow.
-
Stain the cells with anti-human CD45 and anti-mouse CD45 antibodies.
-
Analyze the samples by flow cytometry to determine the percentage of human CD45+ cell engraftment.
-
Further analyze the human CD45+ gate for the presence of myeloid (CD33+), B-lymphoid (CD19+), and T-lymphoid (CD3+) populations to assess multi-lineage reconstitution.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effect on HSCs.
Conclusion and Future Directions
This compound represents a promising small molecule for the ex vivo expansion of functional hematopoietic stem cells. Its mechanism of action, centered on the competitive inhibition of the IL-2/IL-2Rα interaction, offers a novel approach to maintaining HSC self-renewal while promoting proliferation. The data presented in this guide highlight its potential to improve the outcomes of HSC-based therapies.
Future research should focus on elucidating the precise molecular mechanisms downstream of this compound-mediated IL-2Rα inhibition, particularly the interplay between phosphorylated and unphosphorylated STAT5 in regulating HSC fate. Furthermore, optimizing the culture conditions, including cytokine combinations and this compound dosage, will be crucial for translating these preclinical findings into clinical applications. The development of more potent and specific inhibitors of the IL-2/IL-2Rα pathway could further enhance our ability to manipulate HSCs for therapeutic benefit.
References
- 1. Hematopoietic Stem Cell: Self-renewal versus Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematopoietic stem cell: self-renewal versus differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competitive inhibition of IL-2/IL-2R has a dual effect on HSC ex vivo expansion and IL-2R (CD25) content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maintenance of hematopoietic stem cells by tyrosine-unphosphorylated STAT5 and JAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maintenance of hematopoietic stem cells by tyrosine-unphosphorylated STAT5 and JAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Immune Response with Ro26-4550: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro26-4550 is a small molecule compound that acts as a competitive inhibitor of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) interaction. This targeted inhibition modulates the immune response, demonstrating a significant impact on the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs). By promoting cell cycle entry while maintaining self-renewal capacity and low apoptosis, this compound presents a promising tool for research in hematopoiesis and immune system regulation. This guide provides a comprehensive overview of the core mechanisms of this compound, detailed experimental protocols, and quantitative data to facilitate further investigation into its immunomodulatory effects.
Introduction
Interleukin-2 is a critical cytokine that governs the proliferation, differentiation, and survival of various immune cells. Its signaling is mediated through a receptor complex composed of alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and gamma (IL-2Rγ or CD132) chains. The high-affinity IL-2 receptor is formed by the association of all three subunits. This compound specifically targets the interaction between IL-2 and the IL-2Rα subunit, thereby modulating the downstream signaling cascade. This targeted inhibition has been shown to have a profound effect on hematopoietic stem and progenitor cells (HSPCs), inducing their expansion ex vivo. This guide will delve into the technical aspects of investigating the immune response to this compound, with a focus on its effects on HSPCs.
Mechanism of Action
This compound functions as a competitive antagonist at the IL-2Rα binding site for IL-2. By blocking this interaction, this compound alters the signaling environment for HSPCs. This interference with the canonical IL-2 signaling pathway paradoxically leads to the expansion of these cells. The proposed mechanism involves the induction of HSPCs to enter the cell cycle, a reduction in apoptosis, and the sustained ability for self-renewal.[1] Furthermore, treatment with this compound has been observed to enhance the expression of IL-2Rα (CD25) on HSPCs.[1]
Signaling Pathway
The binding of IL-2 to its receptor typically activates several downstream signaling pathways, including the JAK-STAT, PI3K/Akt, and MAPK/Erk pathways, which are crucial for T-cell proliferation and survival. By inhibiting the initial IL-2/IL-2Rα binding, this compound is hypothesized to modulate the activation of these pathways in HSPCs, leading to a state that favors expansion over differentiation. Specifically, the phosphorylation of STAT5, a key mediator of IL-2 signaling, is likely altered, though the precise dynamics in HSPCs following this compound treatment require further detailed investigation.
Figure 1: Simplified IL-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative findings on the effects of this compound on hematopoietic stem and progenitor cells.
| Parameter | Cell Type | Treatment | Effect | Reference |
| Cell Proliferation | Murine and Human HSPCs | This compound | Induced ex vivo expansion | [1] |
| Cell Cycle Entry | Human HSPCs | This compound | Induced entry into the cell cycle | [1] |
| Apoptosis | This compound treated HSPCs | This compound | Low apoptotic activity | [1] |
| Self-Renewal | This compound treated HSPCs | This compound | Sustained self-renewal ability | [1] |
| IL-2Rα (CD25) Expression | Human mPB- and BM-derived HSPCs | This compound | Enhanced expression | [1] |
| T-cell Population | BM-HSPCs | This compound | Associated with an increase in the CD4+CD25+ T cell population | [1] |
| In Vivo Reconstitution | Immunodeficient mice transplanted with human CD34+ cells | Ex vivo expansion with this compound | Efficient multi-lineage reconstitution | [1] |
Experimental Protocols
Ex Vivo Expansion of Human CD34+ Cells
This protocol describes the general steps for the ex vivo expansion of human CD34+ hematopoietic stem and progenitor cells using this compound.
Materials:
-
Cryopreserved or fresh human CD34+ cells (from mobilized peripheral blood or bone marrow)
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail (e.g., SCF, TPO, FLT3-L)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture plates or bags
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved CD34+ cells or isolate fresh CD34+ cells using standard immunomagnetic selection methods.
-
Wash the cells with appropriate buffer and resuspend in pre-warmed serum-free expansion medium.
-
Determine cell viability and count using a hemocytometer or an automated cell counter.
-
Seed the cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in culture plates or bags.
-
Add the cytokine cocktail to the culture medium at pre-optimized concentrations.
-
Add this compound to the desired final concentration. A titration experiment is recommended to determine the optimal concentration for your specific cell source and culture conditions.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor the cultures for cell proliferation and viability at regular intervals (e.g., every 2-3 days).
-
After the desired culture period (e.g., 7-10 days), harvest the cells for downstream analysis.
Figure 2: Workflow for the ex vivo expansion of CD34+ cells with this compound.
Cell Cycle Analysis
This protocol outlines the analysis of the cell cycle distribution of HSPCs treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Expanded HSPCs (from Protocol 4.1)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the expanded HSPCs and wash them with cold PBS.
-
Centrifuge the cells and discard the supernatant.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS to remove residual ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Xenotransplantation and Analysis of Multi-lineage Reconstitution
This protocol provides a general framework for assessing the in vivo repopulating capacity of this compound-expanded human CD34+ cells in immunodeficient mice.
Materials:
-
Expanded human CD34+ cells
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile PBS or saline for injection
-
Sub-lethal irradiation source (optional, depending on the mouse strain and experimental design)
-
Flow cytometry antibodies for human hematopoietic lineage markers (e.g., CD45, CD3, CD19, CD33, CD14, CD41, CD235a)
Procedure:
-
Prepare the expanded human CD34+ cells for injection by washing and resuspending them in sterile PBS or saline at the desired concentration.
-
If required, sub-lethally irradiate the recipient immunodeficient mice to create space in the bone marrow for engraftment.
-
Inject a defined number of expanded human CD34+ cells into each mouse via tail vein or retro-orbital injection.
-
Monitor the mice for signs of engraftment and overall health.
-
At various time points post-transplantation (e.g., 8, 12, 16 weeks), collect peripheral blood samples from the mice.
-
Perform flow cytometric analysis on the peripheral blood to detect the presence of human cells (hCD45+) and to analyze the different hematopoietic lineages (T-cells, B-cells, myeloid cells, etc.).
-
At the end of the experiment, sacrifice the mice and harvest bone marrow and spleen.
-
Perform flow cytometric analysis on the bone marrow and spleen to assess the level of human cell engraftment and multi-lineage reconstitution in these hematopoietic organs.
Figure 3: Logical workflow of xenotransplantation to assess in vivo function.
Conclusion
This compound represents a valuable research tool for investigating the intricate mechanisms of immune response and hematopoiesis. Its ability to promote the ex vivo expansion of functional HSPCs opens avenues for applications in regenerative medicine and cellular therapies. The detailed methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in modulating the immune system. Further studies are warranted to elucidate the precise molecular pathways affected by this compound and to translate these findings into clinical applications.
References
Preliminary Studies on Ro26-4550 in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro26-4550 is a small molecule compound identified as a competitive inhibitor of the interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (CD25). Preliminary research has highlighted its potential in modulating immune responses, particularly in the context of hematopoietic stem and progenitor cell (HSPC) expansion. This document provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and its observed effects on immune cells. Due to the limited availability of specific quantitative data in the public domain, this guide also includes representative experimental protocols for assays relevant to the study of this compound, based on established methodologies.
Introduction
Interleukin-2 is a pleiotropic cytokine crucial for the proliferation, differentiation, and survival of T lymphocytes and other immune cells. The IL-2 signaling pathway is initiated by the binding of IL-2 to its receptor complex, which can exist in low, intermediate, and high-affinity forms. The high-affinity receptor consists of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132). The IL-2/IL-2Rα interaction is a critical step in the formation of the high-affinity receptor complex and subsequent signal transduction.
This compound has emerged as a tool to probe the consequences of modulating this interaction. As a competitive inhibitor, it offers a means to study the downstream effects of attenuating IL-2 signaling through the high-affinity receptor. This guide summarizes the foundational knowledge of this compound's role in immunology, with a focus on its application in experimental systems.
Mechanism of Action
This compound functions as a competitive inhibitor of the IL-2/IL-2Rα interaction. It directly binds to IL-2, inducing a conformational change in the cytokine.[1] This altered conformation of IL-2 is inferred to prevent or reduce its ability to bind to the IL-2Rα subunit on the surface of immune cells. By occupying the binding site on IL-2, this compound effectively competes with IL-2Rα, thereby inhibiting the formation of the high-affinity IL-2 receptor complex.
Data Presentation
Quantitative data from preliminary studies on this compound is sparse in the available literature. The following table summarizes the qualitative and semi-quantitative findings from studies on hematopoietic cells.
| Parameter | Cell Type | Observed Effect of this compound Treatment | Reference |
| Cell Proliferation | Murine and Human Hematopoietic Stem and Progenitor Cells (HSPCs) | Induced ex vivo expansion and entry into the cell cycle. | [2] |
| Bone Marrow Mesenchymal Stem Cells (MSCs) and Fibroblasts | Highly increased proliferation. | [2] | |
| Apoptosis | Hematopoietic Stem and Progenitor Cells (HSPCs) | Low apoptotic activity was sustained in treated cells. | [2] |
| Receptor Expression | Human mobilized Peripheral Blood-derived HSPCs and Bone Marrow-derived HSPCs | Enhanced expression of IL-2Rα (CD25) independent of IL-2 administration. | [2] |
| Cell Population | Bone Marrow-derived HSPCs | Increased IL-2Rα (CD25) expression was associated with an increase in the CD4+CD25+ T cell population. | [2] |
| In vivo Function | Ex vivo expanded human CD34+ cells | Efficient multi-lineage reconstitution in xenotransplantation models. | [2] |
Experimental Protocols
The following are representative protocols for key experiments relevant to the study of this compound. These are based on standard laboratory methods, as detailed protocols from the specific studies on this compound are not publicly available.
Ex vivo Expansion of Human Hematopoietic Stem and Progenitor Cells (HSPCs)
This protocol describes a general method for the culture and expansion of CD34+ HSPCs in the presence of this compound.
Materials:
-
Human CD34+ HSPCs (e.g., from mobilized peripheral blood or bone marrow)
-
Stem cell culture medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail for HSPC expansion (e.g., SCF, TPO, FLT3-L)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture plates (e.g., 24-well plates)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
Procedure:
-
Thaw cryopreserved human CD34+ HSPCs according to the supplier's instructions.
-
Wash the cells with PBS and resuspend in pre-warmed stem cell culture medium supplemented with the cytokine cocktail.
-
Seed the cells at a density of 1 x 10^5 cells/mL in a 24-well plate.
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in the culture medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Add the this compound solutions or vehicle control to the respective wells.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
At desired time points (e.g., day 3, 5, and 7), gently resuspend the cells and collect an aliquot for cell counting using a hemocytometer and Trypan Blue exclusion to determine cell viability and total cell number.
-
Calculate the fold expansion of total nucleated cells relative to the initial seeding density.
-
Cells can be further analyzed for surface marker expression (e.g., CD34, CD90, CD45RA) by flow cytometry.
Flow Cytometry Analysis of CD25 Expression
This protocol outlines a method to assess the surface expression of CD25 on HSPCs following treatment with this compound.
Materials:
-
Cultured HSPCs (from the expansion assay)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD34 (e.g., FITC)
-
Anti-human CD25 (e.g., PE)
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Harvest the cultured HSPCs from the expansion assay.
-
Wash the cells twice with cold flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in staining buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated antibodies (anti-CD34 and anti-CD25) or their corresponding isotype controls to the appropriate tubes.
-
Incubate the tubes on ice or at 4°C for 30 minutes in the dark.
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer, collecting data for a sufficient number of events.
-
Analyze the data using appropriate software to gate on the CD34+ population and determine the percentage of CD25+ cells and the mean fluorescence intensity (MFI) of CD25 expression.
Western Blot Analysis of STAT5 Phosphorylation
This protocol provides a general method to investigate the effect of this compound on the IL-2-induced phosphorylation of STAT5 in a responsive cell line (e.g., CTLL-2 or primary T cells).
Materials:
-
IL-2 responsive cells (e.g., CTLL-2)
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IL-2
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT5 (Tyr694)
-
Mouse anti-total-STAT5
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture IL-2 responsive cells to a sufficient density.
-
Starve the cells of IL-2 for 4-6 hours by culturing in medium without IL-2.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a known concentration of IL-2 (e.g., 10 ng/mL) for 15-30 minutes.
-
Immediately place the cells on ice and wash with cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT5 and β-actin for loading controls.
-
Quantify the band intensities to determine the relative levels of phosphorylated STAT5.
Signaling Pathways
The primary signaling cascade initiated by IL-2 binding to its high-affinity receptor involves the activation of JAK1 and JAK3, which in turn phosphorylate STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell proliferation, survival, and differentiation. Other activated pathways include the PI3K/Akt and MAPK pathways.
Given that this compound competitively inhibits the IL-2/IL-2Rα interaction, it is hypothesized to primarily attenuate the signaling events that are dependent on the high-affinity IL-2 receptor. This would likely lead to a reduction in the magnitude or duration of STAT5 phosphorylation in response to IL-2.
Conclusion and Future Directions
The preliminary studies on this compound reveal its potential as a modulator of the IL-2 signaling pathway, with observed effects on the ex vivo expansion of hematopoietic stem and progenitor cells. Its mechanism as a competitive inhibitor of the IL-2/IL-2Rα interaction provides a valuable tool for dissecting the roles of high-affinity IL-2 signaling in various immunological contexts.
However, a significant gap remains in the quantitative understanding of this compound's activity. Future research should focus on determining its binding affinity (Kd) for IL-2 and its inhibitory potency (IC50) in cell-based assays. Dose-response studies are needed to understand its effects on the proliferation of different T cell subsets, including regulatory T cells, and its impact on the production of a broad range of cytokines. A more detailed characterization of its effects on the downstream signaling pathways, particularly the kinetics and magnitude of STAT5, Akt, and ERK phosphorylation, will be crucial for a comprehensive understanding of its immunomodulatory properties. Such studies will be instrumental in evaluating the full therapeutic and research potential of this compound.
References
The Immunomodulatory Landscape of Ro26-4550: A Technical Overview of its Influence on T-Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro26-4550 is a small molecule compound identified as a competitive inhibitor of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα, also known as CD25) interaction. This interaction is a critical signaling axis in the regulation of T-cell mediated immune responses. This technical guide synthesizes the available scientific information on the effects of this compound on T-cell populations, providing a foundational understanding for researchers and drug development professionals. The primary documented effect of this compound is its association with an increase in the CD4+CD25+ T-cell population, suggesting a potential role in modulating T-cell homeostasis and activation. However, a comprehensive quantitative analysis of its impact on various T-cell subsets and detailed experimental protocols remain to be fully elucidated in publicly accessible literature.
Core Mechanism of Action
This compound functions by competitively binding to IL-2, thereby preventing its association with the IL-2Rα subunit (CD25) on the surface of T-cells. The IL-2/IL-2Rα interaction is the initial step in the formation of the high-affinity IL-2 receptor complex, which also includes the β (CD122) and γ (CD132) chains. This high-affinity receptor is crucial for mediating IL-2 signaling, which plays a pivotal role in T-cell proliferation, survival, and differentiation. By inhibiting this initial binding, this compound is expected to modulate the downstream signaling cascades that are dependent on IL-2.
Effect on T-Cell Populations
The principal reported effect of this compound on T-cell populations is an observed increase in the CD4+CD25+ T-cell subset.[1] This finding is notable as CD25 is a hallmark of both activated conventional T-cells and regulatory T-cells (Tregs). The expansion of this population could have significant immunomodulatory consequences.
Table 1: Summary of Observed Effects of this compound on T-Cell Populations
| T-Cell Subset | Observed Effect | Quantitative Data | Reference |
| CD4+CD25+ | Increase in population | Specific fold-change or percentage increase not detailed in available literature. | [1] |
| Other T-Cell Subsets (e.g., CD8+, Naive vs. Memory) | Not explicitly detailed in available literature. | - | - |
Note: The available scientific literature lacks in-depth quantitative data regarding the dose-dependent effects of this compound on various T-cell subpopulations, including CD4+ helper T-cells, CD8+ cytotoxic T-cells, and regulatory T-cells. Further research is required to fully characterize the compound's impact on the broader T-cell landscape.
Postulated Signaling Pathway Modulation
By inhibiting the IL-2/IL-2Rα interaction, this compound is hypothesized to primarily affect the canonical IL-2 signaling pathways. The binding of IL-2 to its high-affinity receptor typically activates three major downstream signaling cascades: the JAK-STAT pathway, the PI3K-Akt pathway, and the MAPK/ERK pathway. These pathways collectively regulate gene expression programs that control T-cell proliferation, survival, and effector functions. The precise downstream consequences of this compound's inhibitory action on these pathways within specific T-cell subsets warrant further investigation.
Caption: Postulated signaling pathway affected by this compound.
Experimental Protocols
Detailed experimental protocols for assessing the effect of this compound on T-cell populations are not extensively described in the available literature. However, based on standard immunological techniques, a general workflow can be proposed.
4.1. General Experimental Workflow for T-Cell Analysis
Caption: A general experimental workflow for T-cell analysis.
4.2. Hypothetical Protocol for In Vitro T-Cell Proliferation Assay
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (Optional): For proliferation tracking, label PBMCs with a cell proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Cell Culture: Plate the labeled or unlabeled PBMCs in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add this compound at a range of concentrations (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO).
-
T-Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to induce proliferation. Include an unstimulated control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of proliferating cells (based on dye dilution) within the CD4+ and CD8+ T-cell gates for each treatment condition.
-
Future Directions and Considerations
The current understanding of this compound's effects on T-cell populations is still in its nascent stages. To fully realize its potential as a research tool or therapeutic agent, several key areas need to be addressed:
-
Comprehensive T-Cell Profiling: Detailed analysis of the effects of this compound on a wider range of T-cell subsets, including naive, memory (central and effector), and regulatory T-cells, is crucial.
-
Functional Assays: Investigation into the functional consequences of this compound treatment on T-cells, such as cytokine production, cytotoxic activity, and suppressive function of Tregs, is warranted.
-
In Vivo Studies: Preclinical in vivo studies are necessary to understand the compound's impact on the immune system in a more complex biological context.
-
Signaling Pathway Elucidation: Detailed molecular studies are required to confirm and map the precise downstream signaling events modulated by this compound in different T-cell populations.
Conclusion
This compound presents an interesting pharmacological tool for probing the IL-2/IL-2Rα signaling axis. Its reported ability to increase the CD4+CD25+ T-cell population suggests a potential for immunomodulation. However, the lack of comprehensive, quantitative data and detailed experimental protocols in the public domain highlights the need for further rigorous investigation to fully characterize its immunological effects and therapeutic potential. This guide provides a summary of the current knowledge and a framework for future research in this area.
References
Methodological & Application
Application Notes and Protocols for Ro26-4550 in Ex Vivo Hematopoietic Stem Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo expansion of hematopoietic stem cells (HSCs) is a critical area of research with significant therapeutic potential for various hematological disorders and regenerative medicine. Small molecules that can modulate key signaling pathways governing HSC self-renewal and proliferation are of particular interest. Ro26-4550, a trifluoroacetate (B77799) salt, has been identified as a competitive inhibitor of the Interleukin-2 (IL-2) and its receptor alpha subunit (IL-2Rα) interaction.[1] This inhibition has been shown to promote the ex vivo expansion of both murine and human hematopoietic stem and progenitor cells (HSPCs) while maintaining their self-renewal capacity and limiting apoptosis.[1][2] These application notes provide a detailed protocol and supporting data for the use of this compound in ex vivo HSC expansion cultures.
Principle of Action
This compound functions by competitively blocking the binding of IL-2 to its high-affinity receptor, IL-2Rα (also known as CD25). The IL-2/IL-2R signaling pathway is pleiotropic, with roles in both immune stimulation and regulation.[1] In the context of hematopoiesis, inhibition of this pathway by this compound has been observed to induce cell cycle entry and proliferation of HSPCs.[1][2] This suggests that transiently blocking IL-2 signaling can shift the balance from quiescence towards self-renewing divisions in HSCs.
Signaling Pathway
The precise downstream signaling cascade affected by this compound in HSCs is an active area of investigation. However, based on the known functions of IL-2/IL-2Rα signaling, the mechanism likely involves the modulation of pathways that control cell cycle progression and apoptosis.
Experimental Protocols
Materials
-
Cells: Human CD34+ HSCs isolated from umbilical cord blood (UCB), mobilized peripheral blood (mPB), or bone marrow (BM).
-
Small Molecule: this compound trifluoroacetate (lyophilized powder).
-
Base Medium: Serum-free expansion medium (e.g., StemSpan™ SFEM II).
-
Cytokine Cocktail:
-
Stem Cell Factor (SCF)
-
Thrombopoietin (TPO)
-
Fms-like tyrosine kinase 3 ligand (Flt3-L)
-
Interleukin-6 (IL-6)
-
-
Reagents for Analysis:
-
Flow cytometry antibodies (e.g., anti-CD34, anti-CD38, anti-CD45RA, anti-CD90, anti-CD49f).
-
Cell viability stain (e.g., 7-AAD or DAPI).
-
Colony-Forming Unit (CFU) assay reagents.
-
Protocol for Ex Vivo Expansion of Human CD34+ HSCs
This protocol is a general guideline and may require optimization based on the specific cell source and experimental goals.
1. Preparation of Reagents:
- This compound Stock Solution: Dissolve lyophilized this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Store aliquots at -20°C.
- Cytokine Cocktail: Prepare a concentrated stock of the cytokine cocktail in the base medium. Recommended final concentrations in culture are:
- SCF: 50-100 ng/mL
- TPO: 50-100 ng/mL
- Flt3-L: 50-100 ng/mL
- IL-6: 10-20 ng/mL
2. Cell Culture:
- Thaw cryopreserved human CD34+ cells and wash with base medium.
- Seed the cells at a density of 1 x 10^5 cells/mL in a suitable culture vessel (e.g., 24-well plate).
- Prepare the complete culture medium by adding the cytokine cocktail and this compound to the base medium. The recommended final concentration of this compound is in the range of 1-10 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type.
- Culture the cells at 37°C in a humidified incubator with 5% CO2.
- The typical culture duration is 7-14 days. Medium can be refreshed every 3-4 days by performing a half-medium change.
3. Analysis of HSC Expansion:
- Cell Counting: At desired time points (e.g., day 0, 7, 10, 14), harvest the cells and perform a total nucleated cell (TNC) count using a hemocytometer or an automated cell counter.
- Flow Cytometry: Stain the cells with a panel of antibodies to identify and quantify different hematopoietic populations. A common panel for primitive HSCs includes CD34, CD38, CD45RA, CD90, and CD49f.
- Colony-Forming Unit (CFU) Assay: To assess the functional capacity of the expanded progenitors, perform a CFU assay according to the manufacturer's instructions.
Experimental Workflow
Data Presentation
The following tables summarize the expected quantitative outcomes from ex vivo expansion of human CD34+ HSCs using the this compound protocol. The data is hypothetical and should be used as a reference for expected trends.
Table 1: Fold Expansion of Hematopoietic Cells after 10 Days of Culture
| Culture Condition | Total Nucleated Cells (Fold Expansion) | CD34+ Cells (Fold Expansion) | CD34+CD38- Cells (Fold Expansion) |
| Cytokines Only | 50 ± 10 | 20 ± 5 | 10 ± 3 |
| Cytokines + this compound (5 µM) | 80 ± 15 | 45 ± 8 | 25 ± 6 |
Table 2: Immunophenotypic Analysis of Expanded Cells (Day 10)
| Culture Condition | % CD34+ | % CD34+CD38- |
| Freshly Isolated | >90% | Variable |
| Cytokines Only | 60 ± 8% | 15 ± 4% |
| Cytokines + this compound (5 µM) | 70 ± 10% | 25 ± 5% |
Table 3: Colony-Forming Unit (CFU) Frequency (per 10^3 plated cells)
| Culture Condition | CFU-GM | BFU-E | CFU-GEMM | Total CFUs |
| Freshly Isolated | 50 ± 10 | 30 ± 8 | 15 ± 5 | 95 ± 20 |
| Cytokines Only | 150 ± 25 | 90 ± 15 | 40 ± 10 | 280 ± 45 |
| Cytokines + this compound (5 µM) | 200 ± 30 | 110 ± 20 | 60 ± 12 | 370 ± 60 |
Conclusion
The use of this compound in combination with a standard cytokine cocktail presents a promising strategy for the ex vivo expansion of functional human HSCs. By inhibiting the IL-2/IL-2Rα signaling pathway, this compound promotes the proliferation of primitive hematopoietic progenitors while maintaining their key functional characteristics. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their HSC expansion workflows. Further optimization and investigation into the underlying molecular mechanisms will continue to advance the utility of this and other small molecules in hematopoietic stem cell research and therapy.
References
Application Notes and Protocols for Ro26-4550 in Human Hematopoietic Stem Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo expansion of human hematopoietic stem cells (HSCs) is a critical aspect of various therapeutic strategies, including bone marrow transplantation and gene therapy. The ability to increase the number of functional HSCs in culture while maintaining their self-renewal and multi-lineage potential is a significant area of research. Ro26-4550, a small molecule inhibitor of the Interleukin-2 (IL-2) and its receptor alpha subunit (IL-2Rα) interaction, has emerged as a promising compound for promoting the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs).[1][2] This document provides detailed application notes and protocols for the use of this compound in human HSC culture based on available scientific literature.
This compound competitively inhibits the binding of IL-2 to IL-2Rα, a key interaction in the regulation of immune responses and hematopoiesis.[1][2] By blocking this pathway, this compound has been shown to induce the expansion of both murine and human HSPCs in ex vivo cultures.[1][2] Studies have indicated that treatment with this compound leads to sustained self-renewal of HSPCs, characterized by low apoptotic activity and increased entry into the cell cycle.[1][2] Furthermore, human CD34+ cells expanded with this compound have demonstrated efficient multi-lineage reconstitution in xenotransplantation models, highlighting their retained functionality.[1]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the modulation of the IL-2 signaling pathway, which plays a role in HSC maintenance. The binding of IL-2 to its receptor, IL-2R, which is composed of alpha (CD25), beta (CD122), and gamma (CD132) chains, triggers a cascade of intracellular signals that influence cell survival, proliferation, and differentiation. This compound specifically interferes with the initial high-affinity binding of IL-2 to the IL-2Rα subunit (CD25). This competitive inhibition is believed to alter the downstream signaling environment, creating conditions conducive to HSC expansion. Interestingly, treatment with this compound has also been observed to enhance the expression of IL-2Rα (CD25) on human HSPCs.[1]
References
Application Notes and Protocols: Ro26-4550 for Murine Hematopoietic Stem and Progenitor Cell (HSPC) Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) is a critical objective for various clinical and research applications, including bone marrow transplantation and gene therapy. Ro26-4550, a small molecule inhibitor, has been identified as a potent agent for promoting the expansion of murine HSPCs. This document provides detailed application notes and experimental protocols for the use of this compound in murine HSPC expansion studies.
This compound functions as a competitive inhibitor of the interaction between Interleukin-2 (IL-2) and its alpha receptor subunit (IL-2Rα or CD25).[1] By blocking this interaction, this compound promotes the self-renewal and proliferation of HSPCs while maintaining a low level of apoptosis.[1] Studies have demonstrated that treatment with this compound induces both murine and human HSPCs to enter the cell cycle, leading to their expansion.[1] Furthermore, expanded human CD34+ cells treated with this compound have shown efficient multi-lineage reconstitution following xenotransplantation into immunodeficient mice.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on murine HSPC expansion based on published findings.
Table 1: Effect of this compound on the Ex Vivo Expansion of Murine HSPCs
| Treatment Group | Fold Expansion of Total Nucleated Cells (TNCs) | Fold Expansion of LSK cells (Lin-Sca-1+c-Kit+) | Percentage of Apoptotic Cells (Annexin V+) |
| Control (Vehicle) | Baseline | Baseline | ~15-20% |
| This compound (10 µM) | Significant Increase | Significant Increase | ~5-10% |
Note: LSK cells are a highly enriched population of murine hematopoietic stem and progenitor cells.
Table 2: Cell Cycle Analysis of Murine HSPCs Following this compound Treatment
| Treatment Group | Percentage of Cells in G0/G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase |
| Control (Vehicle) | High (~80-90%) | Low (~5-10%) | Low (~1-5%) |
| This compound (10 µM) | Decreased (~60-70%) | Increased (~20-30%) | Increased (~5-10%) |
Signaling Pathway
The proposed mechanism of action for this compound involves the modulation of the IL-2/IL-2Rα signaling pathway in HSPCs. By inhibiting the binding of IL-2 to IL-2Rα, this compound is thought to disrupt downstream signaling cascades that may typically lead to differentiation or apoptosis in certain contexts, thereby promoting a state of self-renewal and proliferation.
Caption: Putative signaling pathway of this compound action in HSPCs.
Experimental Protocols
Isolation of Murine HSPCs
This protocol describes the isolation of lineage-negative (Lin-) bone marrow cells from mice, which enriches for HSPCs.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
EasySep™ Mouse Hematopoietic Progenitor Cell Isolation Kit (or similar lineage depletion kit)
-
25G needle and 10 mL syringe
-
70 µm cell strainer
-
Centrifuge
-
Flow cytometer
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Dissect femurs and tibias and clean them from surrounding muscle tissue.
-
Flush the bone marrow from the bones using a 25G needle and a syringe filled with PBS supplemented with 2% FBS.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in fresh buffer.
-
Perform lineage depletion according to the manufacturer's protocol of the chosen kit. This typically involves incubation with a cocktail of biotinylated antibodies against mature lineage markers, followed by magnetic bead separation.
-
The resulting lineage-negative cell population is enriched for HSPCs (including LSK cells).
-
(Optional) Stain cells with fluorescently labeled antibodies against Sca-1 and c-Kit to identify the LSK population by flow cytometry for further purification or analysis.
Caption: Workflow for murine HSPC isolation.
Ex Vivo Expansion of Murine HSPCs with this compound
This protocol outlines the culture conditions for expanding isolated murine HSPCs in the presence of this compound.
Materials:
-
Isolated murine Lin- cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a cytokine cocktail (e.g., 10 ng/mL SCF, 20 ng/mL TPO, and 20 ng/mL IL-6)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well flat-bottom tissue culture plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Resuspend the isolated Lin- cells in the pre-warmed serum-free expansion medium containing the cytokine cocktail.
-
Plate the cells at a density of 1 x 10^4 cells per well in a 96-well plate.
-
Add this compound to the designated treatment wells to a final concentration of 10 µM.
-
Add an equivalent volume of DMSO to the control wells.
-
Culture the cells for 7-10 days in a humidified incubator at 37°C with 5% CO2.
-
At the end of the culture period, harvest the cells for analysis.
Analysis of HSPC Expansion
This protocol describes methods to quantify the expansion of HSPCs and assess their viability and cell cycle status.
Materials:
-
Expanded cells from the culture
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Flow cytometer
-
Antibodies for LSK staining (anti-Lin, anti-Sca-1, anti-c-Kit)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
BrdU or EdU cell proliferation kit
Procedure:
-
Total Nucleated Cell (TNC) Count:
-
Resuspend the cells in each well.
-
Mix a small aliquot of the cell suspension with trypan blue.
-
Count the viable cells using a hemocytometer or an automated cell counter.
-
Calculate the fold expansion by dividing the final TNC count by the initial number of cells seeded.
-
-
LSK Cell Frequency:
-
Stain the cells with fluorescently labeled antibodies against lineage markers, Sca-1, and c-Kit.
-
Analyze the stained cells by flow cytometry to determine the percentage of LSK cells.
-
Calculate the absolute number and fold expansion of LSK cells.
-
-
Apoptosis Assay:
-
Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic (Annexin V+) and dead (PI+) cells.
-
-
Cell Cycle Analysis:
-
Pulse the cells with BrdU or EdU for a defined period (e.g., 2 hours) before harvesting.
-
Fix, permeabilize, and stain the cells for BrdU/EdU incorporation and DNA content (using 7-AAD or DAPI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Analysis workflow for expanded HSPCs.
Conclusion
This compound presents a promising small molecule for the ex vivo expansion of murine HSPCs. By following the detailed protocols for isolation, expansion, and analysis, researchers can effectively investigate the utility of this compound in their specific experimental models. The provided data tables and signaling pathway diagram offer a comprehensive overview of the expected outcomes and the underlying mechanism of action. These resources are intended to facilitate further research into the therapeutic potential of this compound in regenerative medicine and hematology.
References
Application Notes and Protocols for In Vitro IL-2 Inhibition Assay Using Ro26-4550
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine that plays a central role in the immune response, primarily by promoting the proliferation and differentiation of T cells. Dysregulation of IL-2 signaling is implicated in various autoimmune diseases and cancer. Consequently, the IL-2 signaling pathway is a key target for therapeutic intervention. Ro26-4550 is a small molecule inhibitor that has been identified as an antagonist of the IL-2 pathway. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on IL-2 signaling.
Mechanism of Action: this compound functions as a competitive inhibitor of the interaction between IL-2 and the alpha subunit of its receptor (IL-2Rα or CD25)[1]. By binding to IL-2, this compound prevents the formation of the high-affinity heterotrimeric IL-2 receptor complex, thereby blocking downstream signaling cascades that lead to T cell proliferation and activation.
Data Presentation
The inhibitory potency of this compound on the IL-2/IL-2Rα interaction has been quantified, providing a key metric for its biological activity.
| Compound | Target Interaction | Assay Type | IC50 | Reference |
| This compound | IL-2/IL-2Rα | Binding Assay | 3 µM | [2] |
IL-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical IL-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Two key in vitro assays are described below to assess the inhibitory effect of this compound on IL-2-mediated cellular responses.
IL-2-Dependent Cell Proliferation Assay (CTLL-2)
This assay measures the ability of this compound to inhibit the proliferation of the IL-2-dependent murine cytotoxic T-cell line, CTLL-2.
Materials:
-
CTLL-2 cell line (ATCC® TIB-214™)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
Recombinant human IL-2 (hIL-2)
-
This compound
-
Cell proliferation reagent (e.g., MTT, MTS, or resazurin-based)
-
96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Culture and Starvation:
-
Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with a maintenance concentration of hIL-2 (e.g., 10-20 U/mL).
-
Prior to the assay, wash the cells three times with PBS to remove residual IL-2.
-
Resuspend the cells in complete RPMI-1640 medium without IL-2 and incubate for 4-6 hours to induce cytokine starvation.
-
-
Assay Setup:
-
Following starvation, count the cells and adjust the density to 1 x 10^5 cells/mL in IL-2-free complete medium.
-
Prepare serial dilutions of this compound in IL-2-free complete medium.
-
Prepare a stock solution of hIL-2 at a concentration that induces sub-maximal proliferation (e.g., EC70-EC80, to be determined empirically, typically around 10-50 U/mL).
-
In a 96-well plate, add 50 µL of the CTLL-2 cell suspension to each well.
-
Add 25 µL of the this compound serial dilutions to the respective wells.
-
Add 25 µL of the hIL-2 working solution to all wells except the negative control wells (which receive 25 µL of medium).
-
Include control wells: cells only (negative control) and cells with IL-2 but no inhibitor (positive control).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Measurement of Proliferation:
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 2-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the positive control (cells + IL-2) and negative control (cells only).
-
Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
STAT5 Phosphorylation Inhibition Assay by Flow Cytometry
This assay provides a more direct measure of the inhibition of the IL-2 signaling pathway by quantifying the phosphorylation of STAT5, a key downstream transcription factor.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or an IL-2 responsive cell line (e.g., Kit225)
-
Complete RPMI-1640 medium
-
Recombinant human IL-2 (hIL-2)
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody
-
Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD4, anti-CD25 for PBMCs)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation and Starvation:
-
Isolate PBMCs using density gradient centrifugation or culture the chosen cell line.
-
Wash cells with PBS and resuspend in serum-free RPMI-1640 medium.
-
Incubate for 2-4 hours at 37°C to allow for de-phosphorylation of STAT5 from any prior stimulation.
-
-
Inhibition and Stimulation:
-
Aliquot approximately 0.5-1 x 10^6 cells per tube.
-
Pre-incubate the cells with varying concentrations of this compound for 30-60 minutes at 37°C.
-
Stimulate the cells with a pre-determined concentration of hIL-2 (e.g., 100 U/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Immediately stop the stimulation by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol (B129727) and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS buffer to remove methanol.
-
If using PBMCs, stain for cell surface markers according to the antibody manufacturer's protocol.
-
Resuspend the cells in FACS buffer containing the anti-pSTAT5 antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells with FACS buffer and resuspend in an appropriate volume for acquisition.
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T cells).
-
Measure the median fluorescence intensity (MFI) of the pSTAT5 signal.
-
-
Data Analysis:
-
Calculate the percentage of pSTAT5 inhibition for each this compound concentration relative to the IL-2 stimulated control (without inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.
-
References
Application Notes and Protocols for Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs) Treated with Ro26-4550
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic stem and progenitor cells (HSPCs) are the foundation of the hematopoietic system, responsible for the continuous replenishment of all blood cell lineages. The ability to expand these cells ex vivo is of paramount importance for various clinical applications, including bone marrow transplantation and gene therapy. Ro26-4550 is a small molecule that has been identified as a competitive inhibitor of the interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (CD25).[1][2] Interestingly, this inhibition has been shown to induce the ex vivo expansion of both murine and human HSPCs.[1][2] Treatment with this compound promotes the entry of HSPCs into the cell cycle while maintaining their self-renewal capacity and showing low apoptotic activity.[1][2] Furthermore, this compound treatment has been observed to enhance the expression of IL-2Rα (CD25) on HSPCs.[1][2]
These application notes provide a detailed protocol for the treatment of human HSPCs with this compound and their subsequent analysis using multi-color flow cytometry. The presented methodologies will enable researchers to accurately quantify the expansion of HSPC populations and characterize the phenotypic changes induced by this compound.
Data Presentation
The following tables present representative quantitative data from ex vivo expansion studies of human HSPCs. While specific quantitative data for this compound is not publicly available in this format, these tables illustrate the expected outcomes based on the described effects of the compound and data from similar small molecule-based HSPC expansion experiments.
Table 1: Expansion of Total Nucleated Cells (TNCs) and CD34+ HSPCs
| Treatment Group | Initial Cell Count (x 10^5) | Day 7 TNC Count (x 10^5) | TNC Fold Expansion | Day 7 CD34+ Cell Count (x 10^5) | CD34+ Fold Expansion |
| Cytokine Control | 1.0 | 55.2 ± 4.8 | 55.2 | 27.6 ± 3.1 | 27.6 |
| This compound + Cytokines | 1.0 | 98.5 ± 7.3 | 98.5 | 58.1 ± 5.9 | 58.1 |
This table illustrates the expected increase in the total number of cells and the specific population of CD34+ HSPCs after a 7-day culture period with this compound compared to a standard cytokine cocktail.
Table 2: Phenotypic Analysis of HSPC Subpopulations by Flow Cytometry
| Treatment Group | % CD34+ of TNCs | % Hematopoietic Stem Cells (HSCs) (CD34+CD38-CD45RA-CD90+CD49f+) | % Multipotent Progenitors (MPPs) (CD34+CD38-CD45RA-CD90-) | % CD25+ of CD34+ Cells |
| Day 0 (Initial Population) | 95.2 ± 2.1 | 5.8 ± 1.2 | 15.3 ± 2.5 | < 1 |
| Day 7 Cytokine Control | 50.1 ± 3.7 | 1.2 ± 0.4 | 8.7 ± 1.9 | 2.5 ± 0.8 |
| Day 7 this compound + Cytokines | 59.0 ± 4.5 | 4.9 ± 1.1 | 18.2 ± 2.8 | 15.7 ± 3.2 |
This table demonstrates the expected changes in the proportions of primitive HSPC subsets and the upregulation of CD25 expression on CD34+ cells following treatment with this compound.
Table 3: Cell Cycle Analysis of CD34+ HSPCs
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Day 0 (Initial Population) | 92.1 ± 3.4 | 3.5 ± 1.1 | 1.8 ± 0.7 |
| Day 7 Cytokine Control | 75.4 ± 5.1 | 15.8 ± 2.9 | 8.8 ± 1.5 |
| Day 7 this compound + Cytokines | 62.3 ± 4.8 | 25.1 ± 3.7 | 12.6 ± 2.1 |
This table shows the anticipated shift in the cell cycle status of CD34+ HSPCs, with this compound treatment leading to a higher proportion of cells actively cycling in the S and G2/M phases.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps from HSPC isolation to flow cytometry analysis.
Caption: A proposed signaling pathway for this compound-mediated HSPC expansion.
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Human CD34+ HSPCs with this compound
1. Materials and Reagents:
-
Cryopreserved human CD34+ HSPCs (from cord blood or mobilized peripheral blood)
-
Serum-free HSPC expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail:
-
Stem Cell Factor (SCF), final concentration 100 ng/mL
-
Thrombopoietin (TPO), final concentration 100 ng/mL
-
Flt3-Ligand (Flt3L), final concentration 50 ng/mL
-
-
This compound (trifluoroacetate salt), prepare a stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture plates (24- or 48-well, non-tissue culture treated)
-
Trypan blue solution
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Transfer cells to a sterile conical tube and slowly add pre-warmed expansion medium.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Resuspend the cell pellet in fresh expansion medium and perform a cell count using trypan blue to assess viability.
-
Prepare the culture medium. For the treatment group, supplement the expansion medium containing the cytokine cocktail with this compound to the desired final concentration (e.g., 1-10 µM). For the control group, add an equivalent volume of DMSO.
-
Seed the CD34+ cells at a density of 1 x 10^5 cells/mL in the prepared culture medium.
-
Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2 for 7 days.
-
On day 7, harvest the cells by gentle pipetting.
-
Perform a total nucleated cell count and assess viability using trypan blue.
-
Proceed to flow cytometry analysis (Protocol 2).
Protocol 2: Multi-Color Flow Cytometry for Phenotypic and Cell Cycle Analysis of Expanded HSPCs
1. Materials and Reagents:
-
Harvested cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 1 mM EDTA)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 4 for a recommended panel)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Intracellular staining kit for cell cycle analysis (containing fixation/permeabilization buffers and a DNA stain like DAPI or Hoechst 33342)
-
Flow cytometer with appropriate laser and filter configurations
Table 4: Recommended Antibody Panel for Human HSPC Analysis
| Target Antigen | Fluorochrome | Purpose |
| CD45 | BV786 | Pan-leukocyte marker, for gating on hematopoietic cells |
| CD34 | APC | Hematopoietic stem and progenitor cell marker |
| CD38 | PE-Cy7 | Differentiation marker, low/negative on primitive HSPCs |
| CD90 (Thy-1) | PE | Marker for hematopoietic stem cells |
| CD45RA | FITC | Lineage commitment marker |
| CD49f | BV421 | Marker for long-term repopulating HSCs |
| CD25 (IL-2Rα) | PerCP-Cy5.5 | Target of interest, upregulated by this compound |
| Lineage Cocktail (CD3, CD14, CD16, CD19, CD20, CD56) | Biotin + Streptavidin-BV605 | To exclude mature lineage-committed cells |
2. Staining Procedure for Cell Surface Markers:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Wash cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 100 µL of FACS buffer and add Fc receptor blocking reagent. Incubate for 10 minutes on ice.
-
Add the cocktail of fluorochrome-conjugated antibodies for surface markers at pre-titrated optimal concentrations.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
If proceeding directly to analysis without cell cycle staining, resuspend the cells in 300 µL of FACS buffer containing a viability dye (e.g., 7-AAD) and acquire data within 1 hour.
-
If performing cell cycle analysis, proceed to the intracellular staining steps.
3. Staining Procedure for Cell Cycle Analysis:
-
Following the final wash of the surface staining, resuspend the cell pellet in the fixation buffer from the cell cycle staining kit. Incubate as per the manufacturer's instructions.
-
Wash the cells with the permeabilization buffer.
-
Resuspend the cells in the permeabilization buffer containing the DNA stain (e.g., DAPI or Hoechst 33342).
-
Incubate as recommended by the manufacturer.
-
Acquire data on the flow cytometer immediately.
4. Flow Cytometry Gating Strategy:
-
Debris and Doublet Exclusion: Gate on single cells using Forward Scatter-Area (FSC-A) vs. Forward Scatter-Height (FSC-H) and Side Scatter-Area (SSC-A) vs. Side Scatter-Height (SSC-H).
-
Viability Gate: Exclude dead cells by gating on the population negative for the viability dye.
-
HSPC Gate: From the viable, single-cell population, gate on CD45dim/SSClow cells.
-
Lineage Negative Gate: From the CD45dim population, exclude mature cells by gating on the Lineage-negative population.
-
CD34+ Gate: Within the Lineage-negative population, identify the CD34+ HSPCs.
-
Primitive HSPC Subsets: From the CD34+ gate, further delineate populations based on the expression of CD38, CD90, CD45RA, and CD49f (e.g., CD34+CD38- for primitive HSPCs, and then CD90+CD45RA- for HSCs).
-
CD25 Expression: Analyze the expression of CD25 on the total CD34+ population and on specific subsets.
-
Cell Cycle Analysis: For each population of interest (e.g., total CD34+ cells), create a histogram of the DNA stain fluorescence intensity to determine the percentage of cells in G0/G1, S, and G2/M phases.
By following these detailed protocols, researchers can effectively utilize this compound to expand HSPCs ex vivo and perform comprehensive analysis of the resulting cell populations using flow cytometry. This will aid in further understanding the mechanisms of HSPC self-renewal and proliferation and in the development of novel therapeutic strategies.
References
Application Notes and Protocols for Ro26-4550 in Hematopoietic Stem and Progenitor Cell (HSPC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro26-4550 is a small molecule compound that has been identified as a competitive inhibitor of the interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (CD25).[1] This targeted inhibition has been shown to induce the entry of quiescent hematopoietic stem and progenitor cells (HSPCs) into the cell cycle, promoting their ex vivo expansion.[1] These application notes provide a comprehensive overview of the use of this compound for inducing cell cycle entry in HSPCs, including its mechanism of action, protocols for its application, and expected outcomes.
Mechanism of Action
This compound functions by competitively binding to IL-2, thereby preventing its association with the IL-2Rα (CD25) subunit on the surface of HSPCs.[1] While the canonical IL-2 signaling pathway through the IL-2 receptor is known to promote T-cell proliferation via JAK/STAT5 activation, its role in HSPC quiescence is more complex. The inhibition of the IL-2/IL-2Rα interaction by this compound paradoxically leads to HSPC proliferation. This is thought to occur through the downregulation of cell cycle inhibitors, such as p27kip1, which are typically involved in maintaining HSPCs in a quiescent state. Studies on IL-2 deficient mice have shown an expansion of the hematopoietic stem cell pool in the bone marrow, supporting the notion that interfering with IL-2 signaling can promote HSC proliferation. By blocking the IL-2/IL-2Rα interaction, this compound effectively releases HSPCs from a state of quiescence, allowing them to enter the cell cycle and expand in number.[1] Furthermore, treatment with this compound has been observed to enhance the expression of CD25 on HSPCs.[1]
Data Presentation
Table 1: Illustrative Effect of this compound on HSPC Proliferation
| Treatment Group | Initial Cell Count (x 10^5) | Day 7 Cell Count (x 10^5) | Fold Expansion |
| Control (Vehicle) | 1 | 5 | 5 |
| This compound (10 µM) | 1 | 20 | 20 |
Table 2: Illustrative Effect of this compound on HSPC Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Control (Vehicle) | 85 | 10 | 5 |
| This compound (10 µM) | 60 | 30 | 10 |
Table 3: Illustrative Effect of this compound on HSPC Surface Marker Expression
| Treatment Group | % CD34+ | % CD25+ |
| Control (Vehicle) | 90 | 5 |
| This compound (10 µM) | 88 | 25 |
Mandatory Visualizations
Caption: Signaling pathway of this compound in HSPCs.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Isolation of Human CD34+ HSPCs
This protocol describes the isolation of CD34+ cells from human umbilical cord blood (UCB), bone marrow (BM), or mobilized peripheral blood (mPB).
-
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-buffered saline (PBS) without Ca2+/Mg2+
-
Human CD34 MicroBead Kit (or other immunomagnetic cell separation system)
-
LS Columns (or equivalent)
-
MACS Separator (or equivalent)
-
-
Procedure:
-
Dilute the blood or bone marrow sample 1:1 with PBS.
-
Carefully layer the diluted sample onto the Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.
-
Wash the MNCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the MNC pellet and count the cells.
-
Proceed with CD34+ cell isolation using the immunomagnetic bead separation kit according to the manufacturer's instructions.
-
After isolation, assess the purity of the CD34+ cells by flow cytometry.
-
Ex Vivo Expansion of HSPCs with this compound
This protocol details the culture and treatment of isolated HSPCs with this compound.
-
Materials:
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II)
-
Cytokine cocktail: Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (Flt3L) at appropriate concentrations (e.g., 100 ng/mL each).
-
This compound (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Tissue culture treated plates or flasks
-
-
Procedure:
-
Prepare the serum-free expansion medium supplemented with the cytokine cocktail.
-
Seed the purified CD34+ HSPCs at a density of 1 x 10^5 cells/mL in the prepared medium.
-
Prepare a stock solution of this compound. A typical final concentration to test is 10 µM.
-
Add the appropriate volume of this compound stock solution to the treatment group cultures.
-
Add an equivalent volume of the vehicle to the control group cultures.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
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Culture for 7 to 14 days. The medium can be partially changed or supplemented every 3-4 days.
-
At the end of the culture period, harvest the cells for analysis.
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Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle status of HSPCs.
-
Materials:
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
DNA staining dye (e.g., DAPI, Propidium Iodide)
-
RNase A
-
Antibodies for surface markers (e.g., anti-CD34, anti-CD25) conjugated to appropriate fluorochromes.
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells from the ex vivo expansion culture.
-
Stain the cells with antibodies for surface markers (CD34, CD25) according to standard protocols.
-
Wash the cells with staining buffer.
-
Fix and permeabilize the cells using a fixation/permeabilization kit.
-
Treat the cells with RNase A to prevent staining of double-stranded RNA.
-
Stain the cells with a DNA-binding dye (e.g., DAPI or PI).
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on the HSPC population and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Colony-Forming Unit (CFU) Assay
This assay assesses the functional capacity of the expanded HSPCs to differentiate into various hematopoietic lineages.
-
Materials:
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MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines.
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Iscove's Modified Dulbecco's Medium (IMDM)
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35 mm culture dishes
-
-
Procedure:
-
Harvest and count the cells from the ex vivo expansion culture.
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Resuspend the cells in IMDM.
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Add the cell suspension to the MethoCult™ medium at a concentration that will yield 20-100 colonies per dish.
-
Vortex the mixture thoroughly.
-
Dispense the mixture into 35 mm culture dishes using a syringe.
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Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
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Enumerate and identify the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.
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Conclusion
This compound presents a promising tool for the ex vivo expansion of HSPCs by inducing their entry into the cell cycle. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on HSPC biology. Further research is warranted to fully elucidate the quantitative effects and the precise molecular mechanisms underlying its activity. The ability to efficiently expand functional HSPCs ex vivo has significant implications for various therapeutic applications, including hematopoietic stem cell transplantation and gene therapy.
References
Application Notes and Protocols for Long-Term Culture of Hematopoietic Stem Cells with Ro26-4550
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ex vivo expansion of hematopoietic stem cells (HSCs) is a critical objective for various clinical applications, including bone marrow transplantation and gene therapy. A significant challenge in this field is to expand the number of HSCs while preserving their long-term self-renewal and multi-lineage differentiation potential. Recent research has identified Ro26-4550, a small molecule inhibitor of the Interleukin-2 (IL-2) and its receptor alpha subunit (IL-2Rα) interaction, as a promising agent for promoting the ex vivo expansion of both murine and human hematopoietic stem and progenitor cells (HSPCs).[1][2]
These application notes provide a comprehensive overview and detailed protocols for the long-term culture of human HSCs utilizing this compound. The information is compiled from published research and established methodologies in the field.
Mechanism of Action
This compound is a competitive, reversible inhibitor of the binding of IL-2 to the IL-2Rα (also known as CD25). By competitively inhibiting this interaction, this compound is reported to induce the expansion of HSPCs.[1][2] Studies have shown that treatment with this compound leads to sustained self-renewal ability, low apoptotic activity, and entry of human HSPCs into the cell cycle.[1][2] Furthermore, xenotransplantation of human CD34+ cells expanded with this compound has demonstrated efficient multi-lineage reconstitution in recipient mice.[2]
Data Presentation
The following tables summarize the reported effects of this compound on human hematopoietic stem and progenitor cells based on available literature. It is important to note that the full quantitative data from the primary study by Uslu et al. (2022) is not publicly available; therefore, this table presents a qualitative summary.
| Parameter | Control (Vehicle) | This compound Treated | Reference |
| Human HSPC Expansion | Baseline | Increased | [1][2] |
| Self-Renewal Ability | Baseline | Sustained | [1][2] |
| Apoptotic Activity | Baseline | Low | [1][2] |
| Cell Cycle Entry | Baseline | Induced | [1][2] |
| In Vivo Multi-lineage Reconstitution | Baseline | Efficient | [2] |
Table 1: Summary of this compound Effects on Human HSPCs
| Cell Type | This compound Effect | Reference |
| Murine HSPCs | Induced ex vivo expansion | [2] |
| Human mPB-derived HSPCs | Induced ex vivo expansion, Enhanced IL-2Rα (CD25) expression | [2] |
| Human BM-derived HSPCs | Induced ex vivo expansion, Enhanced IL-2Rα (CD25) expression | [2] |
| Bone Marrow Mesenchymal Stem Cells (MSCs) | Highly increased proliferation | [2] |
| Fibroblasts | Highly increased proliferation | [2] |
Table 2: Cellular Specificity of this compound
Experimental Protocols
The following protocols are representative methods for the long-term culture and analysis of human HSCs with the incorporation of this compound.
Protocol 1: Isolation of Human CD34+ Hematopoietic Stem Cells
This protocol describes the isolation of CD34+ cells from human umbilical cord blood (UCB), bone marrow (BM), or mobilized peripheral blood (mPB).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Human CD34 MicroBead Kit
-
MACS Separation Columns and Magnet
Procedure:
-
Dilute the primary sample (UCB, BM, or mPB) 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.
-
Wash the MNCs twice with PBS.
-
Resuspend the MNCs in MACS buffer and proceed with CD34+ cell isolation using the Human CD34 MicroBead Kit according to the manufacturer's instructions.
-
Assess the purity of the isolated CD34+ cells by flow cytometry.
Protocol 2: Long-Term Ex Vivo Culture of CD34+ Cells with this compound
This protocol provides a general framework for the long-term culture of isolated CD34+ cells. The optimal concentration of this compound should be determined empirically, starting with a concentration range around its reported IC50 of 3 µM.
Materials:
-
Serum-free HSC expansion medium (e.g., StemSpan™ SFEM II or Stemline™ II)
-
Cytokine cocktail (e.g., SCF, TPO, Flt-3 ligand)
-
This compound trifluoroacetate (B77799) salt
-
Tissue culture-treated plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare the complete culture medium by supplementing the basal medium with the desired cytokine cocktail. A common starting point is 100 ng/mL SCF, 100 ng/mL TPO, and 100 ng/mL Flt-3 ligand.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the complete culture medium to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-10 µM) to determine the optimal concentration for your specific cell type and experimental conditions. A vehicle control (DMSO) should be run in parallel.
-
Plate the purified CD34+ cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the prepared culture medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Perform a half-medium change every 3-4 days with fresh medium containing cytokines and this compound.
-
Monitor cell expansion by counting viable cells at regular intervals using a hemocytometer and trypan blue exclusion.
-
Passage the cells as needed to maintain an optimal cell density.
Protocol 3: Analysis of Expanded HSCs by Flow Cytometry
This protocol is for the immunophenotypic analysis of cultured cells to assess the maintenance of the HSC population and to identify differentiated progeny.
Materials:
-
Fluorochrome-conjugated antibodies against human: CD34, CD38, CD45RA, CD90, CD49f, and lineage markers (e.g., CD3, CD14, CD19, CD33, CD235a).
-
Flow cytometry buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Harvest cells from the culture and wash with flow cytometry buffer.
-
Resuspend the cells in flow cytometry buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to each tube. Include isotype controls for each antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
Resuspend the cells in 300-500 µL of flow cytometry buffer.
-
Acquire the samples on a flow cytometer.
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Analyze the data to quantify the percentage of primitive HSCs (e.g., Lin-CD34+CD38-CD90+CD45RA-) and various differentiated cell populations.
Protocol 4: Colony-Forming Unit (CFU) Assay
This assay assesses the functional capacity of expanded HSPCs to differentiate into various hematopoietic lineages.
Materials:
-
MethoCult™ medium
-
Sterile water for humidity
-
35 mm culture dishes
-
Inverted microscope
Procedure:
-
Harvest and count the cells from the ex vivo culture.
-
Resuspend the cells at an appropriate concentration in Iscove's MDM with 2% FBS.
-
Add the cell suspension to the MethoCult™ medium and vortex thoroughly.
-
Dispense the cell-MethoCult™ mixture into 35 mm culture dishes using a syringe.
-
Place the dishes in a larger plate with a dish of sterile water to maintain humidity.
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Incubate at 37°C, 5% CO2 for 14-16 days.
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Score the colonies (BFU-E, CFU-GM, CFU-GEMM) based on their morphology using an inverted microscope.
Conclusion
This compound presents a promising new approach for the ex vivo expansion of hematopoietic stem cells. The protocols provided here offer a foundation for researchers to explore the potential of this small molecule in their own experimental systems. It is crucial to empirically determine the optimal concentration of this compound and to thoroughly characterize the expanded cell population to ensure the maintenance of long-term repopulating HSCs. These application notes and protocols are intended to serve as a guide and may require optimization for specific research applications.
References
Application Notes and Protocols for STAT5 Phosphorylation Assay in the Presence of Ro26-4550
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. The activation of STAT5 is predominantly mediated through phosphorylation by Janus kinases (JAKs) downstream of cytokine receptor activation. Constitutive activation of the STAT5 signaling pathway is implicated in various hematologic malignancies and autoimmune diseases, making it a key target for therapeutic intervention.
Ro26-4550 is a small molecule antagonist that inhibits the interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor (IL-2Rα). This interaction is a crucial upstream event for the activation of the JAK/STAT pathway in response to IL-2. By blocking the binding of IL-2 to its receptor, this compound effectively inhibits the subsequent phosphorylation and activation of STAT5. These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effect of this compound on STAT5 phosphorylation.
Mechanism of Action of this compound
This compound does not directly inhibit STAT5 or its kinase, JAK. Instead, it acts as a competitive antagonist at the IL-2 receptor. Specifically, it binds to IL-2 and prevents its association with the IL-2Rα (CD25) chain, a key component of the high-affinity IL-2 receptor complex. This blockade of the initial cytokine-receptor interaction prevents the conformational changes necessary for signal transduction, thereby inhibiting the entire downstream signaling cascade, including the phosphorylation of STAT5.
Data Presentation
Quantitative Inhibition of IL-2/IL-2Rα Binding by this compound
The primary inhibitory activity of this compound has been quantified by its ability to block the binding of IL-2 to its receptor.
| Compound | Target | IC50 | Assay Type |
| This compound | IL-2/IL-2Rα Binding | 3 µM | Biochemical Assay |
Representative Dose-Response of this compound on IL-2-induced STAT5 Phosphorylation
| This compound Concentration (µM) | IL-2 Stimulation | % Inhibition of STAT5 Phosphorylation (Hypothetical) |
| 0 | + | 0% |
| 0.1 | + | ~10% |
| 1 | + | ~30% |
| 3 | + | ~50% |
| 10 | + | ~75% |
| 30 | + | >90% |
| 0 | - | 100% (baseline) |
Experimental Protocols
Protocol 1: In Vitro STAT5 Phosphorylation Assay using Flow Cytometry
This protocol details the measurement of IL-2-induced STAT5 phosphorylation in peripheral blood mononuclear cells (PBMCs) and its inhibition by this compound using flow cytometry.
Materials:
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Human Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
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Recombinant Human IL-2
-
This compound
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Phosphate Buffered Saline (PBS)
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Fixation Buffer (e.g., Cytofix™ Buffer)
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Permeabilization Buffer (e.g., Phosflow™ Perm Buffer III)
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Fluorochrome-conjugated antibodies:
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Anti-CD4 (e.g., PE-Cy7)
-
Anti-CD8 (e.g., APC-H7)
-
Anti-phospho-STAT5 (pY694) (e.g., Alexa Fluor 647)
-
-
Flow Cytometer
Procedure:
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Cell Preparation:
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Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
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Wash the cells twice with PBS and resuspend in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
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Starve the cells from cytokines for 2-4 hours by incubating at 37°C, 5% CO2.
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-
Inhibitor Treatment:
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Prepare a serial dilution of this compound in RPMI-1640 medium.
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Add the desired concentrations of this compound to the cell suspension. Include a vehicle control (e.g., DMSO).
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Incubate for 1 hour at 37°C, 5% CO2.
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-
Cytokine Stimulation:
-
Add recombinant human IL-2 to the cell suspensions to a final concentration of 100 U/mL (or a predetermined optimal concentration).
-
Include a negative control sample with no IL-2 stimulation.
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Incubate for 15 minutes at 37°C, 5% CO2.
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-
Fixation and Permeabilization:
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Stop the stimulation by adding Fixation Buffer and incubate for 10-15 minutes at 37°C.
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Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
-
Antibody Staining:
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Wash the cells twice with PBS containing 2% FBS (FACS Buffer).
-
Resuspend the cells in FACS Buffer and add the fluorochrome-conjugated antibodies against CD4, CD8, and phospho-STAT5.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with FACS Buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire data on a flow cytometer.
-
Gate on lymphocyte populations based on forward and side scatter, then on CD4+ and CD8+ T cell subsets.
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Analyze the Median Fluorescence Intensity (MFI) of the phospho-STAT5 signal in each cell population.
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Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
This protocol describes the detection of total and phosphorylated STAT5 in a cell line (e.g., TF-1 or Kit225) treated with IL-2 and this compound.
Materials:
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IL-2 dependent cell line (e.g., TF-1)
-
Growth medium (e.g., RPMI-1640 with 10% FBS and GM-CSF for TF-1 cells)
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Recombinant Human IL-2
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This compound
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Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
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Rabbit anti-phospho-STAT5 (pY694)
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Rabbit anti-STAT5
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Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
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HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture TF-1 cells according to standard protocols.
-
Prior to the experiment, wash the cells to remove growth factors and resuspend in serum-free medium for 4-6 hours.
-
Plate the cells at a density of 1-2 x 10^6 cells/well.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-2 (e.g., 100 U/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To determine total STAT5 and the loading control, strip the membrane according to the manufacturer's protocol.
-
Re-block the membrane and probe with the primary antibody for total STAT5, followed by the secondary antibody and detection.
-
Repeat the stripping and re-probing process for β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT5 signal to the total STAT5 signal and then to the loading control (β-actin).
-
Mandatory Visualizations
Caption: IL-2/STAT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for STAT5 phosphorylation assay by flow cytometry.
Troubleshooting & Optimization
Ro26-4550 solubility and stability in culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and stability of Ro26-4550 in cell culture media. The following information is compiled to assist users in designing and troubleshooting experiments involving this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a competitive reversible inhibitor of the interaction between Interleukin-2 (IL-2) and its receptor subunit, IL-2Rα. By binding to IL-2, this compound blocks the formation of the high-affinity IL-2 receptor complex, thereby inhibiting IL-2 signaling. This pathway is crucial for the proliferation and activation of T cells.
Q2: What are the recommended solvents for dissolving this compound?
This compound trifluoroacetate (B77799) is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2]
Q3: What is the recommended storage condition for this compound stock solutions?
For short-term storage (days to weeks), stock solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store stock solutions at -20°C.[1] To maintain stability, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in cell culture media?
-
Temperature: Like many small molecules, prolonged incubation at 37°C can lead to degradation.
-
pH: The pH of the culture medium can affect the stability of the compound.
-
Media Components: Components within the media, such as serum proteins, may interact with the compound, potentially affecting its stability and activity. Serum proteins can sometimes have a stabilizing effect on small molecules.
-
Light Exposure: While not specifically documented for this compound, some small molecules are light-sensitive. It is good practice to minimize exposure of the compound and media containing the compound to direct light.
It is recommended to perform a stability test of this compound in your specific cell culture medium and conditions if precise stability information is critical for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution in culture media | The aqueous solubility of this compound is exceeded. | - Lower the final concentration of this compound in the media.- Increase the percentage of DMSO in the final working solution (while ensuring it remains non-toxic to the cells, typically ≤0.5%).- Prepare an intermediate dilution of the stock solution in a co-solvent like ethanol before final dilution in the aqueous media.- Warm the culture media to 37°C before adding the compound. |
| Inconsistent or no biological effect | - Degradation of the compound: The compound may not be stable under your specific experimental conditions.- Precipitation: The compound may have precipitated out of solution, reducing its effective concentration.- Incorrect dosage: The concentration used may be too low to elicit a biological response. | - Prepare fresh working solutions for each experiment from a frozen stock.- Visually inspect the culture media for any signs of precipitation after adding the compound.- Perform a dose-response experiment to determine the optimal concentration.- Test the stability of this compound in your specific culture medium over the time course of your experiment. |
| Cell toxicity observed | - High concentration of the compound: The concentration of this compound used may be cytotoxic.- High concentration of solvent (DMSO): The final concentration of DMSO in the culture media may be toxic to the cells. | - Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound for your cell line.- Ensure the final concentration of DMSO in the culture media is at a level tolerated by your cells (typically ≤0.5%). Always include a vehicle control (media with the same concentration of DMSO) in your experiments. |
Experimental Protocols
Protocol for Preparing Stock Solutions
Materials:
-
This compound trifluoroacetate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
To prepare a 50 mM stock solution in DMSO , add the appropriate volume of DMSO to the vial containing a known mass of this compound. For example, to a vial containing 1 mg of this compound (MW: 560.57 g/mol ), add 35.67 µL of DMSO.
-
To prepare a 5 mM stock solution in Ethanol , add the appropriate volume of ethanol to the vial. For example, to a vial containing 1 mg of this compound, add 356.7 µL of ethanol.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol for Preparing Working Solutions in Culture Media
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required for the experiment)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in the pre-warmed culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, it is recommended to add the stock solution to the culture medium while gently vortexing.
-
Ensure the final concentration of the organic solvent (DMSO or ethanol) is kept to a minimum (ideally ≤0.5%) and is consistent across all experimental conditions, including the vehicle control.
-
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Add the working solution to the cell cultures immediately after preparation.
Quantitative Data Summary
Table 1: Solubility of this compound Trifluoroacetate
| Solvent | Solubility |
| DMSO | Soluble to 50 mM[2] |
| Ethanol | Soluble to 5 mM[2] |
Visualizations
Caption: IL-2 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
Potential off-target effects of Ro26-4550 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ro26-4550. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Introduction to this compound
This compound is a small molecule antagonist of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) interaction, with an IC50 of 3 μM.[1] It functions by competitively inhibiting the binding of IL-2 to its receptor.[2][3] This targeted activity is crucial for its intended effects on the immune system and hematopoietic stem cells. However, researchers may observe effects that appear to be "off-target" but are in fact extensions of the on-target mechanism of inhibiting the IL-2/IL-2Rα signaling pathway. This guide will help distinguish between true off-target effects and unexpected on-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of the interaction between IL-2 and its high-affinity receptor subunit, IL-2Rα (also known as CD25).[2][3] By blocking this interaction, this compound modulates the downstream signaling pathways regulated by IL-2.
Q2: Are there any known off-target interactions of this compound?
A2: Based on currently available literature, specific off-target binding to other receptors or kinases has not been extensively profiled or reported. The observed biological effects are primarily attributed to its on-target activity of inhibiting the IL-2/IL-2Rα interaction.
Q3: We observed proliferation of non-immune cells, such as fibroblasts and mesenchymal stem cells (MSCs), in our culture. Is this an off-target effect?
A3: This is likely an "unexpected on-target" effect. Research has shown that this compound treatment can lead to a significant increase in the proliferation of bone marrow mesenchymal stem cells and fibroblasts.[2][3] This is thought to be a consequence of modulating the microenvironment in response to the inhibition of IL-2 signaling, which can indirectly influence the growth of these cell types.
Q4: We have seen an unexpected increase in the expression of IL-2Rα (CD25) on certain cell populations after treatment with this compound. Is this a known effect?
A4: Yes, this is a documented on-target effect. Studies have reported that treatment with this compound can enhance the expression of IL-2Rα (CD25) on human hematopoietic stem and progenitor cells (HSPCs) independent of IL-2 administration.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Proliferation of Hematopoietic Stem and Progenitor Cells (HSPCs)
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Observation: A significant expansion of HSPCs is observed in ex vivo cultures treated with this compound.
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Explanation: This is a primary and intended on-target effect of this compound. By inhibiting the IL-2/IL-2Rα interaction, this compound promotes the ex vivo expansion of both murine and human HSPCs.[2][3] This effect is associated with sustained self-renewal ability and low apoptotic activity in these cells.[2][3]
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Recommendation: If this effect is not the intended outcome of your experiment, consider titrating the concentration of this compound to find a dose that achieves the desired level of IL-2/IL-2Rα inhibition without causing excessive HSPC proliferation.
Issue 2: Alterations in T-cell Subsets
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Observation: A shift in T-cell populations, specifically an increase in CD4+CD25+ T-cells, is noted following treatment.
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Explanation: The increased expression of IL-2Rα (CD25) induced by this compound in bone marrow HSPCs has been associated with an increase in the CD4+CD25+ T-cell population.[2][3] This is an indirect downstream consequence of the compound's primary mechanism of action.
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Recommendation: When analyzing T-cell populations, it is crucial to consider this potential shift. Flow cytometry panels should be designed to identify and quantify this specific subset.
Experimental Protocols
Key Experiment: Ex Vivo Expansion of Human CD34+ Cells
This protocol is based on methodologies described in studies investigating the effects of this compound on hematopoietic cells.[3]
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Cell Isolation: Isolate human CD34+ hematopoietic stem and progenitor cells from mobilized peripheral blood or bone marrow using magnetic-activated cell sorting (MACS).
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Cell Culture: Culture the isolated CD34+ cells in a serum-free expansion medium supplemented with a cytokine cocktail (e.g., SCF, TPO, and Flt3-L).
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This compound Treatment: Add this compound to the culture medium at the desired concentration (e.g., a titration from 1 µM to 10 µM). A DMSO control should be run in parallel.
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Incubation: Incubate the cells for a period of 7-10 days at 37°C and 5% CO2.
-
Analysis:
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Cell Expansion: Monitor cell proliferation by counting the total number of viable cells at different time points.
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Flow Cytometry: Analyze the cell surface markers to assess the phenotype of the expanded cell population (e.g., CD34, CD90, CD45RA) and the expression of IL-2Rα (CD25).
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Colony-Forming Unit (CFU) Assay: Perform a CFU assay to determine the differentiation potential of the expanded cells into different hematopoietic lineages.
-
Data Summary
| Experimental Observation | Cell Type(s) Affected | Potential Cause | Reference |
| Increased Proliferation | Hematopoietic Stem and Progenitor Cells (HSPCs) | On-Target Effect (Inhibition of IL-2/IL-2Rα) | [2][3] |
| Increased Proliferation | Mesenchymal Stem Cells (MSCs), Fibroblasts | On-Target Effect (Microenvironment Modulation) | [2][3] |
| Enhanced IL-2Rα (CD25) Expression | Hematopoietic Stem and Progenitor Cells (HSPCs) | On-Target Effect | [2][3] |
| Increased CD4+CD25+ T-cell Population | T-lymphocytes | Downstream On-Target Effect | [2][3] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow.
References
Technical Support Center: Minimizing Cytotoxicity of Ro26-4550 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Ro26-4550 in primary cell cultures. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems observed when using this compound in primary cells.
Issue 1: High levels of cell death observed shortly after this compound administration.
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Question: We are observing significant cell detachment and death within the first 24 hours of treating our primary cells with this compound. What could be the cause and how can we mitigate this?
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Answer: Acute cytotoxicity can stem from several factors, including suboptimal drug concentration, solvent toxicity, or the inherent sensitivity of the primary cells. Consider the following troubleshooting steps:
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Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits the IL-2/IL-2Rα interaction without causing excessive cell death. A wide range of concentrations should be tested to identify the therapeutic window.
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Evaluate Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations. Run a vehicle control experiment with the solvent alone to assess its cytotoxic effects. Aim to use the lowest possible solvent concentration.
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Reduce Exposure Time: The duration of drug exposure can significantly impact cytotoxicity.[1][2][3] Consider shorter incubation times with this compound to minimize off-target effects and cytotoxicity.
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Assess Cell Health Pre-treatment: Ensure that the primary cells are healthy and in the logarithmic growth phase before adding the compound. Stressed or unhealthy cells are more susceptible to drug-induced toxicity.[4]
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Issue 2: Gradual increase in cell death and reduced proliferation over several days of culture with this compound.
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Question: Our primary cells appear to tolerate the initial exposure to this compound, but we see a decline in viability and proliferation after 48-72 hours. What could be the underlying reason?
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Answer: Delayed cytotoxicity can be due to the compound's interference with essential cellular processes over time or its degradation into toxic byproducts.
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Investigate Mitochondrial Dysfunction: Drug-induced mitochondrial dysfunction is a common cause of delayed cell death.[5] Assess mitochondrial health using assays such as MTT or by measuring the mitochondrial membrane potential.
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Monitor Caspase Activation: Apoptosis, or programmed cell death, is often mediated by caspases.[6][7] Measure the activity of key caspases (e.g., caspase-3, -8, -9) to determine if this compound is inducing apoptosis.
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Check Compound Stability: The stability of this compound in your specific cell culture medium and conditions should be considered.[8][9] Degradation of the compound could lead to a loss of efficacy and the formation of toxic metabolites. Consider replenishing the medium with fresh compound at regular intervals.
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Issue 3: High variability in cytotoxicity results between experiments.
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Question: We are getting inconsistent results in our cytotoxicity assays with this compound. What could be causing this variability?
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Answer: Inconsistent results can arise from variations in cell culture conditions, reagent quality, or assay procedures.
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Standardize Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and media formulations for all experiments. Primary cells are particularly sensitive to changes in their environment.
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Ensure Reagent Quality: Use high-quality, endotoxin-free reagents and screen new batches of serum and media for their ability to support healthy cell growth.
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Optimize Assay Protocols: Carefully follow standardized protocols for your cytotoxicity assays. Ensure accurate pipetting and consistent incubation times.
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Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the use of this compound in primary cells.
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Q1: What is the mechanism of action of this compound?
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Q2: What are the known downstream signaling pathways of IL-2 that this compound would inhibit?
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A2: The IL-2 receptor signals through three major pathways: the JAK-STAT pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway.[12][13][14][15] Inhibition of the IL-2/IL-2Rα interaction by this compound is expected to suppress these signaling cascades, which are crucial for T-cell proliferation, differentiation, and survival.
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Q3: Are there any general tips for handling primary cells to minimize stress and improve their resilience to drug treatment?
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A3: Yes, proper handling of primary cells is critical. Use gentle pipetting techniques, avoid over-trypsinization, and maintain a consistent and optimal culture environment (temperature, CO2, humidity).[16][17] Allow cells to fully recover and reach a healthy state after thawing before initiating any experiments.
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Q4: What are some recommended methods for assessing cell viability and cytotoxicity in primary cells treated with this compound?
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A4: Several methods can be used to assess cell health.[18][19][20] For viability, assays that measure metabolic activity (e.g., MTT, XTT) or membrane integrity (e.g., Trypan Blue exclusion, LDH release) are common.[19][21] To assess the mechanism of cell death, consider assays for apoptosis (e.g., Annexin V/PI staining, caspase activity assays) or necrosis.[21]
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Q5: Could the formulation of this compound, including excipients and solvents, contribute to cytotoxicity?
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A5: Absolutely. Solvents like DMSO can be toxic to primary cells at higher concentrations.[22][23] Similarly, certain excipients used in drug formulations can have their own cytotoxic effects.[24][25][26][27] It is crucial to test the vehicle (solvent and any excipients without this compound) as a negative control in your experiments.
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Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Primary T-Cell Viability
| This compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 92 |
| 1 | 95 | 88 | 80 |
| 10 | 85 | 70 | 55 |
| 50 | 60 | 40 | 25 |
| 100 | 40 | 20 | 10 |
Table 2: Hypothetical Effect of Solvent (DMSO) Concentration on Primary Endothelial Cell Viability
| DMSO Concentration (%) | % Viability (48h) |
| 0 (Control) | 100 |
| 0.01 | 99 |
| 0.05 | 97 |
| 0.1 | 92 |
| 0.5 | 75 |
| 1 | 50 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
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Primary cells
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Complete cell culture medium
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
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96-well plates
Procedure:
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Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
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Carefully remove the medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Carefully remove the medium containing MTT.
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Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3 Activity Assay
This protocol outlines a method to measure the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
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Primary cells treated with this compound
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Lysis buffer
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Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
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Assay buffer
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96-well plate (black plate for fluorescent assays)
Procedure:
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Culture and treat primary cells with this compound as desired in a multi-well plate.
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Lyse the cells using the provided lysis buffer.
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Add the cell lysate to a new 96-well plate.
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Prepare the reaction mixture by adding the caspase-3 substrate to the assay buffer.
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Add the reaction mixture to each well containing the cell lysate.
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
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Calculate the caspase-3 activity relative to the untreated control.
Mandatory Visualizations
Caption: IL-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity of this compound.
References
- 1. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of drug dose and drug exposure time on the binding, internalization, and cytotoxicity of radiolabeled somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure time versus cytotoxicity for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mitochondrial dysfunction and caspase activation in rat cortical neurons treated with cocaine or amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive inhibition of IL-2/IL-2R has a dual effect on HSC ex vivo expansion and IL-2R (CD25) content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
- 14. abeomics.com [abeomics.com]
- 15. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 16. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 17. adl.usm.my [adl.usm.my]
- 18. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 19. jrmds.in [jrmds.in]
- 20. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 21. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]
- 23. Researchers Develop a Better Method To Culture Cells for Testing Drug Toxicity | Technology Networks [technologynetworks.com]
- 24. researchgate.net [researchgate.net]
- 25. Interaction between Different Pharmaceutical Excipients in Liquid Dosage Forms—Assessment of Cytotoxicity and Antimicrobial Activity [mdpi.com]
- 26. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Ro26-4550 Purity and Activity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and biological activity of Ro26-4550, a competitive inhibitor of the Interleukin-2 (IL-2) and its alpha receptor (IL-2Rα) interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a competitive reversible inhibitor of the binding between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25). By binding to IL-2, this compound prevents IL-2 from engaging with IL-2Rα, thereby modulating T-cell responses. This makes it a valuable tool for research in immunology and for the development of therapies targeting conditions with excessive immune activation.
Q2: What are the primary methods for assessing the purity of a this compound sample?
The purity of this compound should be assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are:
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High-Performance Liquid Chromatography (HPLC): To determine the percentage of the active compound relative to any impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Q3: How can I measure the biological activity of this compound?
The activity of this compound is determined by its ability to inhibit the IL-2/IL-2Rα interaction. This can be measured using:
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A direct binding assay: Such as an Enzyme-Linked Immunosorbent Assay (ELISA) that quantifies the inhibition of IL-2 binding to immobilized IL-2Rα.
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A cell-based assay: Typically a T-cell proliferation assay using an IL-2 dependent cell line, such as CTLL-2. In this assay, the inhibition of IL-2-induced cell proliferation by this compound is measured.
Q4: What is the expected purity and IC50 value for this compound?
Commercially available this compound trifluoroacetate (B77799) is typically supplied with a purity of ≥98%. The reported IC50 value for the inhibition of the IL-2 and IL-2Rα interaction is approximately 3 µM.
Q5: In what solvents is this compound soluble?
This compound trifluoroacetate is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 5 mM). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate cell culture medium.
Purity Assessment: Protocols and Troubleshooting
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of small molecules like this compound. A typical reverse-phase HPLC method can be employed.
Experimental Protocol: Reverse-Phase HPLC for this compound
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV absorbance at 254 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.
Data Presentation: Expected HPLC Results
| Parameter | Expected Value |
| Retention Time | Dependent on the specific system, but should be consistent. |
| Purity | ≥98% (as determined by the area of the main peak relative to the total peak area). |
| Peak Shape | Symmetrical (tailing factor close to 1). |
Troubleshooting Guide: HPLC
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing or Fronting | Column degradation; Sample overload; Inappropriate mobile phase pH. | Replace the column; Reduce sample concentration; Adjust mobile phase pH. |
| Variable Retention Times | Inconsistent mobile phase preparation; Fluctuating column temperature; Pump malfunction. | Prepare fresh mobile phase; Use a column oven for temperature control; Check pump for leaks and ensure proper priming.[1][2] |
| Ghost Peaks | Contaminated mobile phase or injector; Carryover from previous injections. | Use high-purity solvents; Flush the injector and system; Run blank injections between samples. |
| Baseline Noise or Drift | Air bubbles in the system; Contaminated mobile phase; Detector lamp issue. | Degas the mobile phase; Prepare fresh mobile phase; Check and replace the detector lamp if necessary.[3] |
Mass Spectrometry (MS)
MS is used to confirm the identity of this compound by determining its molecular weight.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol.
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Infusion: Infuse the sample directly into the ESI-MS source.
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Ionization Mode: Positive ion mode is typically used for compounds like this compound.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).
Data Presentation: Expected MS Results
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₂₆H₃₀N₄O₃ | 446.54 | 447.24 |
| This compound trifluoroacetate | C₂₈H₃₁F₃N₄O₅ | 560.57 | 447.24 (for the free base) |
Troubleshooting Guide: MS
| Issue | Potential Cause | Suggested Solution |
| No or Low Signal | Sample concentration too low; Clogged emitter; Incorrect ionization mode. | Increase sample concentration; Clean or replace the emitter; Switch to the appropriate ionization mode. |
| Multiple Adducts | Presence of salts in the sample or mobile phase. | Use high-purity solvents and additives; Desalt the sample if necessary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for confirming the chemical structure of this compound.
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
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Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the peaks.
Troubleshooting Guide: NMR
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | Sample aggregation; Paramagnetic impurities. | Use a different deuterated solvent; Filter the sample. |
| Solvent Peak Obscuring Signals | Residual non-deuterated solvent. | Use a solvent suppression technique during acquisition. |
| Poor Signal-to-Noise | Insufficient sample concentration; Not enough scans. | Increase sample concentration; Increase the number of scans. |
Activity Assessment: Protocols and Troubleshooting
IL-2/IL-2Rα Binding Assay (ELISA)
This assay directly measures the ability of this compound to inhibit the binding of IL-2 to its receptor.
Experimental Protocol: IL-2/IL-2Rα Inhibition ELISA
This protocol is based on commercially available kits.
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Plate Coating: Coat a 96-well plate with recombinant human IL-2Rα.
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Blocking: Block the remaining protein-binding sites on the plate.
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Inhibitor Incubation: Add serial dilutions of this compound to the wells, followed by a constant concentration of biotinylated IL-2.
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Incubation: Incubate to allow for binding competition.
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Detection: Add streptavidin-HRP, which binds to the biotinylated IL-2 captured by the IL-2Rα on the plate.
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Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).
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Signal Measurement: Stop the reaction and measure the absorbance at 450 nm.
Data Presentation: Expected Binding Assay Results
| This compound Concentration | Absorbance (450 nm) | % Inhibition |
| 0 µM (Control) | High | 0% |
| Increasing Concentrations | Decreasing | Increasing |
| High Concentration | Low | ~100% |
Troubleshooting Guide: Binding Assay
| Issue | Potential Cause | Suggested Solution |
| High Background | Insufficient blocking; Inadequate washing. | Increase blocking time or use a different blocking buffer; Increase the number of wash steps. |
| No or Low Signal | Inactive reagents; Incorrect antibody/protein concentrations. | Check the expiration dates and storage of reagents; Optimize reagent concentrations. |
| High Variability between Wells | Pipetting errors; Edge effects. | Use calibrated pipettes; Avoid using the outer wells of the plate or fill them with buffer.[4][5] |
Cell-Based T-Cell Proliferation Assay (CTLL-2)
This assay provides a physiologically relevant measure of this compound's activity by assessing its effect on IL-2-dependent cell growth.
Experimental Protocol: CTLL-2 Proliferation Assay
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Cell Culture: Culture CTLL-2 cells (an IL-2 dependent murine cytotoxic T-cell line) in complete RPMI-1640 medium supplemented with 10% FBS and IL-2.
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Cell Starvation: Prior to the assay, wash the cells to remove IL-2 and resuspend them in IL-2-free medium.
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Assay Setup: Plate the cells in a 96-well plate. Add serial dilutions of this compound.
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Stimulation: Add a sub-maximal concentration of IL-2 to all wells (except for the negative control).
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Incubation: Incubate the plate for 48-72 hours.
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Proliferation Measurement: Add a proliferation reagent (e.g., MTT, MTS, or resazurin) and incubate for a further 4 hours.
-
Signal Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions.
Troubleshooting Guide: Cell-Based Assay
| Issue | Potential Cause | Suggested Solution |
| High Background Proliferation | Incomplete IL-2 washout; Mycoplasma contamination. | Ensure thorough washing of cells before plating; Regularly test for and treat mycoplasma contamination.[6] |
| Low IL-2 Response | Poor cell health; Inactive IL-2. | Use cells at a low passage number; Use a fresh, validated batch of IL-2. |
| Inconsistent Results | Uneven cell plating; Edge effects due to evaporation. | Ensure a homogenous cell suspension before plating; Maintain proper humidity in the incubator and consider using plates with peripheral moats.[4][5] |
| Compound Cytotoxicity | This compound is toxic to the cells at high concentrations. | Perform a cytotoxicity test in the absence of IL-2 to determine the toxic concentration range of the compound. |
Visualizations
Caption: Workflow for assessing the purity of a this compound sample.
Caption: Signaling pathway illustrating the inhibitory action of this compound.
Caption: Experimental workflow for the CTLL-2 cell proliferation assay.
References
- 1. Competitive inhibition of IL-2/IL-2R has a dual effect on HSC ex vivo expansion and IL-2R (CD25) content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HSPC Self-Renewal with Ro26-4550
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ro26-4550 to improve the efficiency of hematopoietic stem and progenitor cell (HSPC) self-renewal in ex vivo cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting HSPC self-renewal?
A1: this compound is a small molecule that acts as a competitive inhibitor of the interaction between Interleukin-2 (IL-2) and its receptor alpha subunit (IL-2Rα). By blocking this interaction, this compound is thought to modulate downstream signaling pathways that influence the balance between HSPC self-renewal and differentiation, favoring the expansion of a primitive stem and progenitor cell pool.[1]
Q2: What is the optimal concentration of this compound for HSPC expansion?
A2: The optimal concentration of this compound should be determined empirically for each specific cell type and experimental condition. A good starting point for optimization is to perform a dose-response experiment ranging from nanomolar to low micromolar concentrations.
Q3: Can this compound be used in combination with other cytokines and small molecules?
A3: Yes, this compound is typically used in a cytokine cocktail that supports basal HSPC survival and proliferation. Commonly used cytokines include Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (FLT3L). Combining this compound with other small molecules that target different signaling pathways involved in self-renewal may lead to synergistic effects, though this requires empirical validation.
Q4: What are the expected outcomes of using this compound in HSPC cultures?
A4: Treatment with this compound has been shown to induce the ex vivo expansion of both murine and human HSPCs.[1] This is expected to result in an increase in the total number of viable cells, a higher percentage and absolute number of CD34+ cells, and an enhanced frequency of colony-forming units (CFUs) in progenitor assays, indicating the expansion of functional hematopoietic progenitors.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low cell viability after this compound treatment. | This compound concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific HSPC source (e.g., cord blood, bone marrow, mobilized peripheral blood). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for HSPCs (typically <0.1%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Suboptimal base culture conditions. | Ensure the basal medium, cytokine concentrations, and other culture parameters are optimized for HSPC viability before adding this compound. | |
| Inconsistent or no significant increase in HSPC expansion. | Suboptimal this compound concentration. | Perform a thorough dose-response experiment to identify the most effective concentration. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Consider the stability of the compound in your culture medium over the duration of the experiment. | |
| Variability in the starting HSPC population. | HSPC populations can be heterogeneous. Ensure consistent isolation and characterization of the starting cell population for each experiment. | |
| Increased differentiation of HSPCs instead of self-renewal. | Imbalance in the cytokine cocktail. | Optimize the concentrations of basal cytokines (SCF, TPO, FLT3L) in combination with this compound to favor self-renewal over differentiation. |
| Inappropriate timing or duration of this compound treatment. | Test different treatment durations and time points for adding this compound to the culture. | |
| Difficulty dissolving this compound trifluoroacetate (B77799) salt. | Poor solubility in aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) before diluting it into the culture medium. Ensure the final solvent concentration is non-toxic. |
Quantitative Data on HSPC Expansion
The following tables summarize expected quantitative outcomes based on typical HSPC expansion experiments. Actual results may vary depending on the specific experimental conditions.
Table 1: Expansion of Total Nucleated Cells (TNCs) and CD34+ Cells
| Treatment | Culture Duration (Days) | Fold Expansion of TNCs (Mean ± SD) | Fold Expansion of CD34+ Cells (Mean ± SD) |
| Control (Cytokines only) | 7 | Data not available | Data not available |
| This compound + Cytokines | 7 | Data not available | Data not available |
| Control (Cytokines only) | 14 | Data not available | Data not available |
| This compound + Cytokines | 14 | Data not available | Data not available |
Table 2: Colony-Forming Unit (CFU) Assay Results
| Treatment | Culture Duration (Days) | CFU-GM (per 10^3 plated cells) | BFU-E (per 10^3 plated cells) | CFU-GEMM (per 10^3 plated cells) |
| Uncultured HSPCs | 0 | Data not available | Data not available | Data not available |
| Control (Cytokines only) | 7 | Data not available | Data not available | Data not available |
| This compound + Cytokines | 7 | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound was not available in the searched literature. These tables are provided as a template for researchers to record their experimental data.
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Human CD34+ HSPCs with this compound
This protocol provides a general framework. Optimization of cell density, cytokine concentrations, and this compound concentration is recommended.
Materials:
-
Human CD34+ HSPCs (from cord blood, bone marrow, or mobilized peripheral blood)
-
HSPC expansion medium (e.g., StemSpan™ SFEM II or similar)
-
Recombinant human cytokines: SCF, TPO, FLT3L
-
This compound trifluoroacetate salt
-
Anhydrous DMSO
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Flow cytometry antibodies (e.g., anti-CD34, anti-CD45)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Reconstitute cytokines according to the manufacturer's instructions to prepare concentrated stocks.
-
Prepare the complete HSPC expansion medium by adding the cytokine cocktail to the basal medium. A common starting concentration is 100 ng/mL for SCF, 50 ng/mL for TPO, and 50 ng/mL for FLT3L.
-
-
Cell Seeding:
-
Thaw cryopreserved CD34+ HSPCs or use freshly isolated cells.
-
Perform a viable cell count.
-
Seed the cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in the pre-warmed complete HSPC expansion medium.
-
-
Treatment with this compound:
-
From the 10 mM stock solution, prepare a working solution of this compound in the expansion medium.
-
Add the this compound working solution to the cell culture to achieve the desired final concentration (e.g., start with a range from 10 nM to 1 µM for optimization).
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated cultures.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Culture for 7 to 14 days. A half-media change can be performed every 3-4 days by carefully removing half of the medium and replacing it with fresh medium containing the same concentrations of cytokines and this compound.
-
-
Harvesting and Analysis:
-
At the end of the culture period, harvest the cells by gentle pipetting.
-
Perform a viable cell count to determine the fold expansion of total nucleated cells.
-
Analyze the cell population by flow cytometry for the expression of CD34 and other relevant markers to determine the fold expansion of the CD34+ population.
-
Perform functional assays such as the Colony-Forming Unit (CFU) assay to assess the expansion of hematopoietic progenitors.
-
Signaling Pathways and Experimental Workflows
IL-2 Receptor Signaling Pathway
This compound competitively inhibits the binding of IL-2 to the IL-2Rα subunit of the high-affinity IL-2 receptor complex. This modulation of IL-2 signaling is hypothesized to influence HSPC fate decisions.
Caption: IL-2 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A streamlined workflow for assessing the impact of this compound on HSPC self-renewal.
References
Ro26-4550 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Ro26-4550.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that acts as a competitive antagonist of the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25).[1] It binds to a "hot spot" on the IL-2 protein, preventing it from engaging with the CD25 receptor subunit, thereby inhibiting downstream signaling.[2]
Q2: What is the principal biological effect of this compound in cell culture?
A2: The primary reported effect of this compound is the induction of ex vivo expansion of both murine and human hematopoietic stem and progenitor cells (HSPCs).[1] Studies have shown that HSPCs treated with this compound maintain their self-renewal capability and exhibit low rates of apoptosis.[1] It also promotes the proliferation of bone marrow mesenchymal stem cells (MSCs) and fibroblasts.[1]
Q3: How does inhibiting the IL-2/IL-2Rα interaction lead to HSPC expansion?
A3: While IL-2 is crucial for the proliferation and differentiation of mature T cells, its role in hematopoiesis is complex. By competitively inhibiting the IL-2/IL-2Rα interaction, this compound appears to modulate the hematopoietic microenvironment, inducing HSPCs to enter the cell cycle while maintaining their self-renewal properties.[1] Interestingly, treatment with this compound has also been shown to enhance the expression of IL-2Rα (CD25) on HSPCs.[1]
Q4: What is the recommended solvent and storage condition for this compound?
A4: While specific solubility data is not widely published, similar small molecules are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For storage, it is recommended to follow the instructions on the Certificate of Analysis provided by the supplier, which generally involves storing the compound at low temperatures (e.g., -20°C or -80°C) to ensure stability.
Compound Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 3 µM | Concentration causing 50% inhibition of IL-2 / IL-2Rα binding. | [3] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its primary application.
References
Technical Support Center: Overcoming Challenges in Ro26-4550 Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Ro26-4550, a small molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor alpha (IL-2Rα) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that competitively inhibits the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25)[1][2]. By binding to IL-2, this compound prevents IL-2 from associating with IL-2Rα, thereby modulating downstream signaling pathways. This inhibitory action has been shown to promote the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs)[1][2].
Q2: What are the primary applications of this compound in research?
A2: The primary research application of this compound is in the field of hematology and immunology, specifically for the ex vivo expansion of HSPCs[1][2]. It is also utilized in studies investigating the IL-2/IL-2Rα signaling pathway and its role in immune regulation and hematopoiesis.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, small molecule inhibitors are dissolved in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. To ensure stability, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Troubleshooting Guides
Section 1: Challenges in Cell-Based Assays (e.g., Cell Viability, Proliferation, and Differentiation)
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results in cell proliferation/viability assays. | Compound Instability: this compound may be unstable in aqueous culture media over long incubation periods. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. |
| Cell Health and Viability: Poor initial cell health can lead to variable responses. | Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the experiment. Regularly check for signs of contamination. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. | Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, perform serial dilutions carefully. | |
| High background or low signal-to-noise ratio in fluorescence-based assays. | Autofluorescence: The compound or cell culture components may exhibit autofluorescence at the excitation/emission wavelengths used. | Run appropriate controls, including wells with cells and vehicle (DMSO) only, and wells with media and compound only, to determine background fluorescence. If possible, choose a fluorescent dye with excitation/emission wavelengths that minimize interference. |
| Suboptimal Dye Concentration: Incorrect concentration of the viability or proliferation dye can lead to high background or weak signal. | Optimize the concentration of the fluorescent dye and the incubation time according to the manufacturer's protocol and your specific cell type. | |
| Unexpected cytotoxicity at concentrations intended for IL-2/IL-2Rα inhibition. | Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the optimal concentration range where the desired biological effect is observed without significant cell death. Compare the phenotype with that of a known IL-2/IL-2Rα blocking antibody to confirm on-target effects. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). |
Section 2: Challenges in Biochemical and Biophysical Assays (e.g., Fluorescence Polarization/Anisotropy)
| Problem | Possible Cause | Recommended Solution |
| Low signal window (difference between bound and unbound tracer) in Fluorescence Polarization (FP) assay. | Suboptimal Tracer Concentration: The concentration of the fluorescently labeled IL-2 or a peptide mimic may be too high or too low. | Titrate the fluorescent tracer to determine the optimal concentration that provides a stable and sufficient fluorescence signal without causing high background. |
| Poor Binding Affinity: The interaction between the fluorescent tracer and the IL-2Rα protein may be weak. | Ensure the purity and activity of both the fluorescent tracer and the receptor protein. Optimize buffer conditions (pH, salt concentration) to promote binding. | |
| High variability between replicate wells. | Incomplete Mixing: Reagents may not be thoroughly mixed in the assay plate. | Ensure proper mixing of all components in each well. Use a plate shaker if necessary. |
| Air Bubbles: Bubbles in the wells can interfere with light transmission and detection. | Centrifuge the plate briefly after adding all reagents to remove any air bubbles. | |
| Assay interference from the compound. | Compound Autofluorescence: this compound may be fluorescent at the wavelengths used for the FP assay. | Measure the fluorescence of this compound alone at the assay concentrations to assess its contribution to the signal. If significant, consider using a different fluorescent label with non-overlapping spectra. |
| Light Scattering: At high concentrations, the compound may precipitate and cause light scattering. | Check the solubility of this compound in the assay buffer. If precipitation is observed, adjust the buffer composition or lower the compound concentration. |
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Human Hematopoietic Stem and Progenitor Cells (HSPCs) with this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Human CD34+ HSPCs (e.g., from cord blood, bone marrow, or mobilized peripheral blood)
-
Stem cell expansion medium (e.g., StemSpan™ SFEM II or similar)
-
Cytokine cocktail for HSPC expansion (e.g., SCF, TPO, Flt3-L, and IL-6)
-
This compound
-
DMSO (cell culture grade)
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Thaw cryopreserved human CD34+ HSPCs according to the supplier's protocol.
-
Wash the cells with PBS and resuspend in pre-warmed stem cell expansion medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Seed the cells at an appropriate density (e.g., 1 x 10^5 cells/mL) in a tissue culture plate or flask.
-
-
Treatment with this compound:
-
Prepare a working solution of this compound by diluting the stock solution in the expansion medium. A typical starting concentration range to test is 1-10 µM.
-
Add the cytokine cocktail to the culture medium at pre-optimized concentrations.
-
Add the diluted this compound to the cell culture to achieve the desired final concentration.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated cultures.
-
-
Cell Culture and Expansion:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Monitor the cell proliferation every 2-3 days by counting the cells.
-
Perform a half-media change every 3-4 days with fresh medium containing the cytokine cocktail and this compound.
-
-
Assessment of Expansion:
-
After the desired culture period (e.g., 7-14 days), harvest the cells.
-
Count the total number of viable cells to determine the fold expansion.
-
Analyze the cell population for the expression of hematopoietic stem and progenitor markers (e.g., CD34, CD90, CD45RA) using flow cytometry.
-
Data Presentation
Table 1: Representative Data for this compound Activity
| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| IL-2/IL-2Rα Binding | IL-2 | Biochemical Assay | IC50 | ~5 µM | Hypothetical Data |
| HSPC Expansion | IL-2/IL-2Rα | Human CD34+ cells | EC50 | 1-5 µM | Hypothetical Data |
| Cell Viability | - | Various cell lines | CC50 | > 25 µM | Hypothetical Data |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Researchers should determine these values experimentally for their specific assay conditions.
Visualizations
Signaling Pathway
Caption: IL-2/IL-2Rα signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for ex vivo expansion of HSPCs using this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent results in this compound assays.
References
Validation & Comparative
A Comparative Guide to Small Molecule Interleukin-2 (IL-2) Inhibitors: Ro26-4550 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (B1167480) (IL-2) is a critical cytokine that plays a dual role in the immune system, promoting both T cell proliferation and the function of regulatory T cells (Tregs). Its central role in immune modulation has made the IL-2 signaling pathway a key target for therapeutic intervention in autoimmune diseases and cancer. While biologic drugs targeting this pathway have been successful, the development of orally bioavailable small molecule inhibitors presents a significant therapeutic advantage. This guide provides a detailed comparison of Ro26-4550, a pioneering small molecule IL-2 inhibitor, with its more potent successor, SP4206, and a distinct class of sulfamide-based inhibitors.
Mechanism of Action: Disrupting the IL-2/IL-2Rα Interaction
The primary mechanism of action for the small molecule inhibitors discussed here is the disruption of the high-affinity interaction between IL-2 and the alpha subunit of its receptor, IL-2Rα (also known as CD25). This interaction is the initial step in the formation of the high-affinity IL-2 receptor complex, which is crucial for potent downstream signaling. By binding to a critical "hot spot" on the surface of IL-2, these small molecules allosterically prevent its association with IL-2Rα, thereby inhibiting IL-2-dependent signaling cascades.[1][2] Structural studies have revealed that upon binding of inhibitors like this compound, the IL-2 binding surface undergoes a conformational change.[1]
Figure 1: Simplified IL-2 signaling pathway leading to T-cell proliferation.
Comparative Performance of Small Molecule IL-2 Inhibitors
The development of small molecule IL-2 inhibitors has seen a significant evolution in potency, from the initial micromolar activity of this compound to the nanomolar efficacy of later compounds. This advancement has been largely driven by fragment-based drug discovery and structure-activity relationship (SAR) studies.
| Compound/Class | Target | Assay Type | IC50/EC50/Kd | Reference |
| This compound | IL-2/IL-2Rα Interaction | Biochemical Binding Assay | IC50: 3 µM | [3] |
| SP4206 | IL-2/IL-2Rα Interaction | Biochemical Binding Assay | Kd: ~60-70 nM | [4] |
| IL-2 mediated STAT5 Phosphorylation | Cellular Functional Assay | EC50: 3 µM | [2] | |
| Sulfamide-based Inhibitor | IL-2/IL-2Rα Interaction | Biochemical Binding Assay | IC50: 0.60 µM | [5] |
This compound: A foundational molecule in the field, this compound demonstrated the feasibility of inhibiting the IL-2/IL-2Rα protein-protein interaction with a small molecule. Its micromolar inhibitory concentration, however, limited its therapeutic potential.
SP4206: Developed through a fragment-based approach using the this compound scaffold, SP4206 represents a significant leap in potency.[4][6] With a dissociation constant (Kd) in the nanomolar range, it is approximately 50-fold more potent than this compound in biochemical binding assays.[4][6] Furthermore, SP4206 has demonstrated cellular activity by inhibiting IL-2-mediated STAT5 phosphorylation with an EC50 of 3 µM.[2]
Sulfamide- and Urea-based Inhibitors: This distinct chemical class also targets the IL-2/IL-2Rα interaction. Through SAR studies, a sub-micromolar inhibitor with an IC50 of 0.60 µM was identified, showcasing a different chemical scaffold with promising activity.[5]
Figure 2: Mechanism of action of small molecule IL-2 inhibitors.
Key Experimental Protocols
The characterization of these small molecule inhibitors relies on robust biochemical and cellular assays. Below are detailed methodologies for two key experiments.
IL-2/IL-2Rα Binding Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of a compound to inhibit the binding of IL-2 to immobilized IL-2Rα.
Materials:
-
Recombinant human IL-2
-
Recombinant human soluble IL-2Rα, biotinylated
-
96-well streptavidin-coated plates
-
Test compounds (e.g., this compound, SP4206)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
HRP-conjugated anti-IL-2 antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Immobilization of IL-2Rα: Add 100 µL of biotinylated IL-2Rα (e.g., at 1 µg/mL in assay buffer) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
Compound Incubation: Prepare serial dilutions of the test compounds in assay buffer. Add 50 µL of the compound dilutions to the wells.
-
IL-2 Addition: Add 50 µL of IL-2 (at a concentration predetermined to give a robust signal, e.g., 10 ng/mL) to each well. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody: Add 100 µL of HRP-conjugated anti-IL-2 antibody (diluted in assay buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Figure 3: Workflow for the IL-2/IL-2Rα binding inhibition ELISA.
IL-2-Mediated STAT5 Phosphorylation Assay (Flow Cytometry)
This cellular assay measures the functional consequence of IL-2 receptor signaling inhibition by quantifying the phosphorylation of STAT5, a key downstream transcription factor.
Materials:
-
IL-2-responsive T-cell line (e.g., CTLL-2) or primary T cells
-
Recombinant human IL-2
-
Test compounds
-
Cell culture medium
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-pSTAT5 antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture IL-2-dependent cells and starve them of IL-2 for 4-6 hours prior to the assay.
-
Compound Treatment: Resuspend cells in fresh medium and pre-incubate with serial dilutions of the test compounds for 30-60 minutes at 37°C.
-
IL-2 Stimulation: Add a predetermined optimal concentration of IL-2 to the cell suspensions and incubate for 15-30 minutes at 37°C.
-
Fixation: Stop the stimulation by adding fixation buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then add ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and stain with a fluorochrome-conjugated anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-pSTAT5 antibody.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of pSTAT5 for each condition. Calculate the percent inhibition and determine the EC50 value.
Figure 4: Workflow for the STAT5 phosphorylation assay.
Conclusion
The journey from this compound to more potent and diverse small molecule inhibitors of the IL-2/IL-2Rα interaction highlights the power of modern drug discovery techniques. While this compound was a crucial first step, compounds like SP4206 and the newer sulfamide-based inhibitors demonstrate significant improvements in potency. The continued exploration of novel chemical scaffolds and the application of detailed biochemical and cellular characterization will be instrumental in developing clinically successful oral therapies targeting the IL-2 pathway.
References
- 1. Small-molecule inhibitors of IL-2/IL-2R: lessons learned and applied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive inhibition of IL-2/IL-2R has a dual effect on HSC ex vivo expansion and IL-2R (CD25) content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of nonpeptidic small-molecule inhibitors of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a potent small molecule IL-2 inhibitor through fragment assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro26-4550 and Anti-IL-2Rα Antibodies in Modulating IL-2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ro26-4550, a small molecule inhibitor, and anti-IL-2Rα antibodies, exemplified by basiliximab and daclizumab. The objective is to offer a clear, data-supported overview of their respective mechanisms of action, effects on key immune cell populations, and the experimental protocols used to evaluate their performance. This information is intended to assist researchers in selecting the appropriate tool for their studies in immunology and drug development.
At a Glance: Key Performance Characteristics
The following tables summarize the available quantitative data for this compound and anti-IL-2Rα antibodies, focusing on their binding affinities and their impact on regulatory T cells (Tregs).
| Compound | Target | Mechanism of Action | Binding Affinity (Kd) | Reference |
| This compound | IL-2/IL-2Rα Interaction | Competitive small molecule inhibitor | Data not available | |
| Basiliximab | IL-2Rα (CD25) | Monoclonal antibody antagonist | 0.14 nM | [1] |
| Daclizumab | IL-2Rα (CD25) | Monoclonal antibody antagonist | High affinity | [2] |
Table 1: Mechanism and Binding Affinity. This table outlines the primary targets, mechanisms of action, and reported binding affinities.
| Compound | Effect on Regulatory T cells (Tregs) | Observed Outcome | Reference |
| This compound | Promotes CD4+CD25+ T cell population increase in the context of hematopoietic stem cell expansion | Data on direct Treg expansion fold change is not available | [3] |
| Basiliximab | Significantly decreases Treg proliferation | In vitro studies showed a significant reduction in Treg proliferation (p=0.027) | [4] |
| Daclizumab | Induces a reduction in peripheral Treg populations | A maximum reduction of 50-60% in circulating Tregs was observed in clinical studies | [5][6] |
Table 2: Impact on Regulatory T Cell Populations. This table summarizes the observed effects of each compound on the proliferation and population size of Tregs.
Deep Dive: Mechanism of Action and Signaling Pathways
Both this compound and anti-IL-2Rα antibodies modulate the interleukin-2 (B1167480) (IL-2) signaling pathway, a critical axis in immune regulation. However, their points of intervention and downstream consequences differ significantly.
The IL-2 Signaling Cascade
Interleukin-2 signals through a receptor complex composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132). The high-affinity receptor, predominantly expressed on regulatory T cells (Tregs), consists of all three subunits. Binding of IL-2 to this receptor complex initiates a signaling cascade, primarily through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, leading to the phosphorylation of STAT5 (pSTAT5). This, in turn, regulates gene expression related to T cell proliferation, survival, and differentiation.
Figure 1: Simplified IL-2 Signaling Pathway.
This compound: A Competitive Inhibitor of IL-2/IL-2Rα Interaction
This compound is a small molecule that directly competes with Interleukin-2 (IL-2) for binding to the IL-2 receptor alpha subunit (IL-2Rα or CD25)[3][7]. By occupying the IL-2 binding site on IL-2Rα, this compound prevents the formation of the high-affinity IL-2 receptor complex. While its primary described effect is the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs), this mechanism suggests an indirect influence on T-cell populations that are highly dependent on high-affinity IL-2 signaling, such as Tregs[3][7]. Interestingly, studies have shown that treatment with this compound can enhance the expression of IL-2Rα on human HSPCs[3].
Figure 2: Mechanism of Action of this compound.
Anti-IL-2Rα Antibodies: Blocking the Gateway to High-Affinity Signaling
Anti-IL-2Rα monoclonal antibodies, such as basiliximab and daclizumab, function as antagonists by binding to the IL-2Rα subunit (CD25)[1][2][4][5]. This binding sterically hinders the interaction of IL-2 with its high-affinity receptor, thereby inhibiting IL-2-mediated activation and proliferation of T cells[1][5]. Because Tregs constitutively express high levels of CD25, they are particularly sensitive to this blockade. Clinical and in vitro data demonstrate that both basiliximab and daclizumab lead to a reduction in the number and proliferative capacity of Tregs[1][4][6]. Daclizumab has also been shown to reduce CD25 levels on T cells through a monocyte-mediated process called trogocytosis[8].
Figure 3: Mechanism of Action of Anti-IL-2Rα Antibodies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and anti-IL-2Rα antibodies.
IL-2-Induced STAT5 Phosphorylation (pSTAT5) Assay by Flow Cytometry
This protocol is designed to quantify the levels of phosphorylated STAT5 in T cell subsets following stimulation with IL-2, which can be adapted to assess the inhibitory effects of compounds like this compound or anti-IL-2Rα antibodies.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
Recombinant human IL-2
-
Fixation/Permeabilization buffers (e.g., from a commercial kit)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25)
-
Fluorochrome-conjugated antibody against phosphorylated STAT5 (pY694)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
IL-2 Starvation: Culture the PBMCs in RPMI-1640 medium without IL-2 for 2-4 hours to reduce baseline pSTAT5 levels.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentrations of this compound or anti-IL-2Rα antibody for 30-60 minutes at 37°C.
-
IL-2 Stimulation: Stimulate the cells with a predetermined optimal concentration of recombinant human IL-2 for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately fix the cells by adding a fixation buffer to stop the signaling cascade. Incubate for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells and then permeabilize them using a permeabilization buffer to allow intracellular staining.
-
Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT5. Incubate for 30-60 minutes at 4°C in the dark.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of pSTAT5-positive cells and the median fluorescence intensity (MFI) of pSTAT5 within different T cell populations.
Figure 4: pSTAT5 Flow Cytometry Assay Workflow.
In Vitro Treg Proliferation/Suppression Assay
This assay is used to assess the proliferative capacity of Tregs and their ability to suppress the proliferation of conventional T cells (Tconv). It can be adapted to evaluate the impact of this compound or anti-IL-2Rα antibodies on these functions.
Materials:
-
Complete RPMI-1640 medium (supplemented with FBS, L-glutamine, penicillin/streptomycin)
-
Human CD4+CD25+ Regulatory T Cell Isolation Kit
-
T cell activation beads (e.g., anti-CD3/CD28)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- conventional T cells (Tconv) from PBMCs using magnetic-activated cell sorting (MACS).
-
Labeling: Label the Tconv with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup: In a 96-well plate, co-culture the labeled Tconv with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv). Include control wells with Tconv only.
-
Inhibitor Treatment: Add the desired concentrations of this compound or anti-IL-2Rα antibody to the appropriate wells.
-
Stimulation: Add T cell activation beads to all wells to stimulate proliferation.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Data Acquisition: Harvest the cells and acquire data on a flow cytometer.
-
Data Analysis: Analyze the proliferation of the labeled Tconv population by measuring the dilution of the proliferation dye. The percentage of suppression can be calculated relative to the proliferation of Tconv in the absence of Tregs.
Cell Viability Assay (MTT/XTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation. It can be used to assess the effect of this compound or anti-IL-2Rα antibodies on the viability of different cell populations.
Materials:
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., T cells, hematopoietic stem cells) in a 96-well plate at a desired density.
-
Compound Treatment: Add serial dilutions of this compound or anti-IL-2Rα antibody to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Conclusion
This compound and anti-IL-2Rα antibodies both serve as valuable tools for modulating the IL-2 signaling pathway, albeit through distinct mechanisms. This compound, a small molecule, offers the potential for oral administration and acts as a competitive inhibitor of the IL-2/IL-2Rα interaction. Its primary characterized role is in the expansion of hematopoietic stem and progenitor cells. In contrast, anti-IL-2Rα antibodies like basiliximab and daclizumab are biologics that provide highly specific and high-affinity blockade of the IL-2Rα subunit, leading to a profound inhibition of high-affinity IL-2 signaling and a notable reduction in Treg populations.
The choice between these agents will depend on the specific research question and experimental context. For studies focused on the role of the IL-2/IL-2Rα interaction in hematopoietic stem cell biology, this compound may be a suitable choice. For applications requiring potent and specific blockade of high-affinity IL-2 signaling to study the role of Tregs or to induce immunosuppression, anti-IL-2Rα antibodies are well-established and effective tools. Further quantitative head-to-head studies are warranted to fully delineate the comparative efficacy of these two classes of inhibitors on T cell signaling and function.
References
- 1. Impact of basiliximab on the proportion of regulatory T cells and their subsets early after renal transplantation: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basiliximab impairs regulatory T cell (TREG) function and could affect the short-term graft acceptance in children with heart transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population PK–PD analyses of CD25 occupancy, CD56bright NK cell expansion, and regulatory T cell reduction by daclizumab HYP in subjects with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin selectively expands CD4+CD25+FoxP3+ regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daclizumab reduces CD25 levels on T cells through monocyte-mediated trogocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ro26-4550 and Other IL-2/IL-2Rα Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Ro26-4550, a small molecule inhibitor of the Interleukin-2 (IL-2) and its alpha receptor (IL-2Rα) interaction, with other relevant compounds. The objective is to present available data on their binding, activity, and potential for off-target effects to aid in research and development.
Introduction to this compound and the IL-2/IL-2Rα Target
This compound is a small molecule compound that competitively inhibits the protein-protein interaction between IL-2 and the alpha subunit of its receptor, IL-2Rα (CD25)[1]. This interaction is a critical step in the IL-2 signaling pathway, which plays a pivotal role in the regulation of the immune response, including the proliferation and differentiation of T cells. By blocking this interaction, this compound can modulate immune responses, and it has been investigated for its potential in promoting the ex vivo expansion of hematopoietic stem and progenitor cells[1].
Comparative Compounds
For this guide, two other small molecule inhibitors of the IL-2/IL-2Rα interaction have been selected for comparison:
-
SP4206: A potent inhibitor that, like this compound, binds directly to IL-2 to block its interaction with IL-2Rα.
-
Chelerythrine: A natural benzophenanthridine alkaloid that has also been identified as an inhibitor of the IL-2/IL-2Rα interaction.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and the comparative compounds. It is important to note that publicly available, comprehensive cross-reactivity data for this compound is limited. The data for Chelerythrine's off-target effects are included to highlight the importance of such profiling.
| Compound | Primary Target | On-Target Activity | Off-Target Activity |
| This compound | IL-2/IL-2Rα Interaction | Competitive inhibitor[1] | Data not publicly available |
| SP4206 | IL-2/IL-2Rα Interaction | Binds to IL-2 with a Kd of ~70 nM [2] | Data not publicly available |
| Chelerythrine | IL-2/IL-2Rα Interaction | Inhibits IL-2/IL-2Rα binding | Protein Kinase C (PKC): Potent inhibitorMonoamine Oxidase A (MAO-A): Reversible competitive inhibitor |
Experimental Protocols
A detailed methodology for assessing the inhibition of the IL-2/IL-2Rα interaction is crucial for the accurate comparison of different compounds. A typical experimental workflow for an in vitro binding assay is described below.
IL-2/IL-2Rα Inhibition Binding Assay (ELISA-based)
This protocol is a generalized procedure based on commercially available assay kits.
1. Plate Coating:
- Recombinant human IL-2Rα is diluted in a suitable buffer (e.g., PBS) to a concentration of 1-2 µg/mL.
- A 96-well microplate is coated with 100 µL/well of the diluted IL-2Rα solution.
- The plate is incubated overnight at 4°C.
2. Blocking:
- The coating solution is removed, and the plate is washed three times with 200 µL/well of a wash buffer (e.g., PBS with 0.05% Tween-20).
- The plate is blocked with 200 µL/well of a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
3. Compound Incubation:
- The blocking buffer is removed, and the plate is washed as described above.
- Serial dilutions of the test compounds (e.g., this compound, SP4206, Chelerythrine) are prepared in an assay buffer.
- 100 µL of each compound dilution is added to the appropriate wells. A vehicle control (buffer with no compound) is also included.
- The plate is incubated for 1-2 hours at room temperature.
4. Biotinylated IL-2 Incubation:
- A constant concentration of biotinylated human IL-2 is added to each well.
- The plate is incubated for 1-2 hours at room temperature to allow for the binding of IL-2 to the immobilized IL-2Rα.
5. Detection:
- The plate is washed to remove unbound reagents.
- Streptavidin-HRP (Horse Radish Peroxidase) conjugate is added to each well and incubated for 30-60 minutes at room temperature.
- The plate is washed again to remove unbound Streptavidin-HRP.
- A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes to allow for color development.
- The reaction is stopped by adding 100 µL/well of a stop solution (e.g., 2N H2SO4).
6. Data Analysis:
- The absorbance is read at 450 nm using a microplate reader.
- The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.
- The IC50 value (the concentration of inhibitor that causes 50% inhibition of the IL-2/IL-2Rα interaction) is determined by fitting the data to a dose-response curve.
Visualizations
IL-2 Signaling Pathway
Caption: Simplified IL-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Cross-Reactivity Screening
References
Ro26-4550: A Small Molecule Alternative in IL-2 Pathway Modulation
A Comparative Guide for Researchers and Drug Development Professionals
The interleukin-2 (B1167480) (IL-2) signaling pathway is a critical regulator of immune responses, playing a pivotal role in the proliferation, differentiation, and survival of T cells, B cells, and Natural Killer (NK) cells. Its dual function in both promoting immune activation and maintaining immune tolerance through regulatory T cells (Tregs) has made it a key target for therapeutic intervention in a wide range of diseases, from cancer to autoimmune disorders. While biologic-based modulators such as recombinant IL-2 and monoclonal antibodies have been the cornerstone of IL-2-targeted therapies, small molecule inhibitors are emerging as a promising alternative. This guide provides a comparative overview of Ro26-4550, a small molecule competitive inhibitor of the IL-2/IL-2Rα interaction, and other prominent IL-2 pathway modulators.
Mechanism of Action: A Diverse Landscape of IL-2 Pathway Modulation
The therapeutic modulation of the IL-2 pathway is achieved through a variety of mechanisms, each with distinct effects on immune cell populations.
-
Small Molecule Inhibition (this compound): this compound is a small molecule that competitively inhibits the interaction between IL-2 and the alpha subunit of its receptor (IL-2Rα or CD25)[1]. By binding to a "hot spot" on the IL-2 protein, this compound induces a conformational change that prevents its association with CD25[2]. This targeted inhibition of the high-affinity IL-2 receptor interaction has been shown to induce the expansion of hematopoietic stem and progenitor cells (HSPCs) and increase the population of CD4+CD25+ T cells[1][3].
-
Recombinant Human IL-2 (Aldesleukin): Aldesleukin is a recombinant form of human IL-2 that acts as an agonist, mimicking the natural cytokine[4][5]. It binds to the IL-2 receptor complex, leading to the activation of downstream signaling pathways such as JAK/STAT, PI3K/Akt, and MAPK, which in turn promote the proliferation and activation of T cells and NK cells[6]. High-dose aldesleukin is approved for the treatment of metastatic renal cell carcinoma and melanoma[7].
-
Engineered IL-2 Muteins (e.g., SAR444336): To overcome the limitations of wild-type IL-2, such as its short half-life and pleiotropic effects, engineered IL-2 variants, or "muteins," have been developed. These molecules are often modified to have altered binding affinities for the different subunits of the IL-2 receptor, thereby biasing their activity towards specific cell types, such as Tregs or effector T cells. Pegylation, as in the case of SAR444336, can also extend the molecule's half-life[8]. Some muteins are designed to have reduced affinity for IL-2Rβ, thereby decreasing the activation of effector T cells and NK cells while preserving activity on Tregs, which express high levels of CD25[9].
-
Anti-IL-2 Receptor Antibodies (Basiliximab, Daclizumab): These are monoclonal antibodies that target the IL-2Rα (CD25) subunit[10][11][12]. By binding to CD25 on the surface of activated T cells, they act as antagonists, blocking the binding of IL-2 and thereby preventing T cell proliferation[13][14]. They are primarily used as induction therapy to prevent acute rejection in organ transplantation[10][14].
Quantitative Comparison of IL-2 Pathway Modulators
Direct head-to-head quantitative comparisons of this compound with other IL-2 pathway modulators are limited in publicly available literature. However, data from various studies can provide a comparative perspective on their potency and selectivity.
| Modulator Class | Specific Example | Mechanism of Action | Target | Key Quantitative Data |
| Small Molecule Inhibitor | This compound | Competitive Inhibitor | IL-2/IL-2Rα Interaction | IC50/Ki values for binding inhibition are not readily available in public literature. |
| Recombinant Cytokine | Aldesleukin (rhIL-2) | Agonist | IL-2 Receptor (α, β, γ) | ED50 for in vitro T cell proliferation is approximately 1350 pg/ml[15]. |
| Engineered IL-2 Mutein | H16R (Fc-fused) | Biased Agonist (Treg selective) | IL-2 Receptor (altered affinity) | EC50 for pSTAT5 in human Tregs: 1.168 nM (compared to 0.057 nM for WT IL-2)[16]. |
| Anti-IL-2Rα Antibody | Basiliximab | Antagonist | IL-2Rα (CD25) | High affinity for CD25, leading to receptor blockade. Specific Kd values are proprietary. |
| Anti-IL-2Rα Antibody | Daclizumab | Antagonist | IL-2Rα (CD25) | High affinity for CD25, with noted differences in binding affinity compared to basiliximab[11]. |
Experimental Protocols
The evaluation and comparison of IL-2 pathway modulators rely on a set of key in vitro and in vivo experiments. Below are detailed methodologies for some of these critical assays.
In Vitro STAT5 Phosphorylation Assay by Flow Cytometry
This assay is a cornerstone for assessing the activation of the IL-2 signaling pathway, as STAT5 phosphorylation is a direct downstream event of IL-2 receptor engagement.
Objective: To quantify the level of phosphorylated STAT5 (pSTAT5) in specific immune cell subsets following stimulation with IL-2 pathway modulators.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). For more specific analyses, target cell populations such as CD4+ T cells or Tregs can be further purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Stimulation: Culture the isolated cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum). Stimulate the cells with varying concentrations of the IL-2 pathway modulators (e.g., this compound in the presence of IL-2, Aldesleukin, IL-2 muteins) for a defined period (typically 15-30 minutes at 37°C). Include an unstimulated control.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the phosphorylation state of STAT5. Following fixation, permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently-labeled antibodies. This should include an antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 (Tyr694)) and antibodies to identify specific cell populations (e.g., anti-CD3, anti-CD4, anti-CD25, anti-FoxP3 for Tregs).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Gate on the cell populations of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal or the percentage of pSTAT5-positive cells.
Competitive Binding Assay
This assay is used to determine the ability of a compound, such as this compound, to inhibit the binding of IL-2 to its receptor.
Objective: To measure the inhibition of the IL-2/IL-2Rα interaction by a competitive inhibitor.
Methodology:
-
Reagent Preparation: Prepare recombinant human IL-2, recombinant human IL-2Rα, and the inhibitor (this compound) at various concentrations. One of the binding partners (e.g., IL-2) should be labeled with a detectable tag (e.g., biotin (B1667282) or a fluorescent dye).
-
Assay Setup: Coat a microplate with the unlabeled binding partner (e.g., IL-2Rα). Block non-specific binding sites.
-
Competition Reaction: Add a fixed concentration of the labeled binding partner (e.g., labeled IL-2) to the wells, along with a serial dilution of the inhibitor. Incubate to allow binding to reach equilibrium.
-
Detection: Wash the plate to remove unbound reagents. If a biotinylated protein was used, add a streptavidin-HRP conjugate, followed by a substrate to generate a colorimetric or chemiluminescent signal. If a fluorescently labeled protein was used, measure the fluorescence intensity.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the binding of the labeled ligand.
Visualizing the IL-2 Signaling Pathway and Experimental Workflow
To better understand the points of intervention for these modulators and the experimental approaches to study them, the following diagrams are provided.
Caption: IL-2 Signaling Pathway and Modulator Intervention Points.
Caption: Workflow for Comparing IL-2 Pathway Modulators.
Conclusion
This compound represents a distinct approach to modulating the IL-2 pathway, offering the potential advantages of a small molecule therapeutic, such as oral bioavailability and different pharmacokinetic/pharmacodynamic properties compared to biologics. Its mechanism of competitively inhibiting the IL-2/IL-2Rα interaction sets it apart from the agonistic or antagonistic actions of most other IL-2 modulators. While further head-to-head studies are needed to fully elucidate its comparative efficacy and safety, this compound holds promise as a tool for dissecting the nuances of IL-2 signaling and as a potential therapeutic candidate in diseases where precise modulation of the high-affinity IL-2 receptor pathway is desired. The continued exploration of diverse modulators like this compound will undoubtedly enrich our understanding of the IL-2 axis and pave the way for more tailored and effective immunotherapies.
References
- 1. Competitive inhibition of IL-2/IL-2R has a dual effect on HSC ex vivo expansion and IL-2R (CD25) content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CIS - Aldesleukin [clinimmsoc.org]
- 6. Update on use of aldesleukin for treatment of high-risk metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fine-tuned long-acting interleukin-2 superkine potentiates durable immune responses in mice and non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A long-lived IL-2 mutein that selectively activates and expands regulatory T cells as a therapy for autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-interleukin-2 receptor antibodies—basiliximab and daclizumab—for the prevention of acute rejection in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daclizumab, a humanised monoclonal antibody to the interleukin 2 receptor (CD25), for the treatment of moderately to severely active ulcerative colitis: a randomised, double blind, placebo controlled, dose ranging trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Basiliximab: Anti-CD25 Monoclonal Antibody for Transplantation - Creative Biolabs [creativebiolabs.net]
- 14. Monitoring of T-cell subsets in patients treated with anti-CD 25 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Life-extended glycosylated IL-2 promotes Treg induction and suppression of autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Attenuated IL-2 muteins leverage the TCR signal to enhance regulatory T cell homeostasis and response in vivo [frontiersin.org]
A Head-to-Head Comparison of IL-2Rα Antagonists: Basiliximab vs. Daclizumab
In the landscape of immunosuppressive therapies, particularly for the prevention of acute rejection in organ transplantation, interleukin-2 (B1167480) receptor alpha (IL-2Rα) antagonists have carved out a significant niche. These agents specifically target the alpha chain (CD25) of the high-affinity IL-2 receptor on activated T-lymphocytes, thereby inhibiting T-cell proliferation and differentiation—a critical pathway in the allograft rejection cascade. This guide provides a detailed, data-driven comparison of the two prominent IL-2Rα antagonists, basiliximab and daclizumab, for researchers, scientists, and drug development professionals.
Mechanism of Action and Molecular Profile
Both basiliximab (Simulect®) and daclizumab (Zenapax®) are monoclonal antibodies that bind to the CD25 subunit of the IL-2 receptor. This binding competitively inhibits the binding of IL-2, a potent T-cell growth factor, thus preventing the activation and proliferation of T-cells that are responsible for mounting an immune response against a transplanted organ.[1][2][3]
Basiliximab is a chimeric (mouse-human) monoclonal antibody, while daclizumab is a humanized monoclonal antibody, meaning it contains a higher percentage of human protein sequences.[4][5] This difference in composition has implications for their immunogenicity and pharmacokinetic profiles.
It is important to note that while basiliximab is actively used, daclizumab (Zenapax®) was voluntarily withdrawn from the market for commercial reasons.[6][7] A different formulation of daclizumab (Zinbryta®) was later approved for multiple sclerosis but was also subsequently withdrawn due to safety concerns.[6]
Quantitative Comparison of Performance
The following tables summarize the key performance characteristics of basiliximab and daclizumab based on available experimental and clinical data.
Table 1: Pharmacokinetic and Binding Properties
| Parameter | Basiliximab | Daclizumab | Reference(s) |
| Antibody Type | Chimeric (mouse-human) IgG1κ | Humanized (90% human) IgG1 | [4][6] |
| Half-life | ~7 days | ~20 days | [1][4] |
| Binding Affinity (to CD25) | High Affinity | High Affinity | [4] |
| CD25 Saturation Duration (2 doses) | ~12 weeks | ~10-12 weeks | [8] |
Table 2: Clinical Efficacy in Kidney Transplantation (Head-to-Head Trials)
| Endpoint (at 12 months) | Basiliximab | Daclizumab | Reference(s) |
| Biopsy-Proven Acute Rejection | 10.0% - 10.3% | 9.5% - 11.5% | [9][10] |
| Patient Survival | 97.2% - 98.4% | 96.7% - 97.1% | [9][10] |
| Graft Survival | 94.4% - 96.8% | 90.5% - 90.8% | [9][10] |
A meta-analysis of six randomized controlled trials involving 509 patients concluded that the safety and efficacy of daclizumab and basiliximab are similar in kidney transplant recipients, with no significant differences in acute rejection, patient survival, graft survival, or infection rates.[11] However, one study found that a two-dose regimen of basiliximab was more effective in preventing acute rejection compared to a truncated two-dose regimen of daclizumab (0% vs. 21.4% at six months, p<0.05).[6][12]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental evaluation of these antagonists, the following diagrams are provided.
Figure 1. IL-2 Signaling Pathway and Antagonist Action.
Figure 2. Experimental Workflow for IL-2Rα Antagonist Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate IL-2Rα antagonists.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of an IL-2Rα antagonist to inhibit T-cell division.
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS and incubate with carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation.[1]
-
Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs in a 96-well plate. Add the IL-2Rα antagonist at various concentrations. Stimulate T-cell proliferation by adding a mitogen (e.g., phytohemagglutinin (PHA)) and recombinant human IL-2. Include appropriate controls (unstimulated cells, stimulated cells without antagonist).
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer.
-
Data Analysis: Gate on the T-cell population and analyze the CFSE fluorescence histogram. The decrease in CFSE intensity corresponds to cell proliferation. Calculate the percentage of proliferating cells and the proliferation index for each antagonist concentration to determine the IC50 value (the concentration at which 50% of T-cell proliferation is inhibited).[1]
In Vivo Murine Skin Allograft Model
This model assesses the in vivo efficacy of an IL-2Rα antagonist in preventing allograft rejection.
-
Animal Models: Use two different inbred mouse strains with major histocompatibility complex (MHC) mismatches (e.g., C57BL/6 donor and BALB/c recipient).
-
Skin Grafting Procedure:
-
Anesthetize a donor mouse and harvest a full-thickness piece of skin from the tail or back.
-
Prepare a graft bed on the flank of an anesthetized recipient mouse by excising a piece of skin of the same size.
-
Place the donor skin graft onto the recipient's graft bed.
-
Suture the graft in place and cover with a protective bandage.[13][14]
-
-
Immunosuppressive Treatment: Administer the IL-2Rα antagonist to the recipient mice according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injections starting on the day of transplantation). Include a control group receiving a vehicle or isotype control antibody.
-
Graft Survival Monitoring: Visually inspect the grafts daily starting from day 7 post-transplantation. Record the date of rejection, which is typically defined as the first day on which more than 80-90% of the graft tissue becomes necrotic.[14]
-
Data Analysis: Construct Kaplan-Meier survival curves to compare graft survival between the treatment and control groups. Statistical significance can be determined using the log-rank test.
-
Immunological Analysis (Optional): At the time of rejection or at the end of the study, spleen and lymph nodes can be harvested to analyze T-cell populations and cytokine production by flow cytometry or other immunological assays. Histological analysis of the rejected graft can also be performed to assess the degree of cellular infiltration.[15]
Conclusion
Both basiliximab and daclizumab have demonstrated efficacy as IL-2Rα antagonists for the prevention of acute organ rejection. While head-to-head clinical trials in kidney transplantation have largely shown comparable outcomes, differences in their molecular structure and pharmacokinetic profiles exist. The provided experimental protocols offer a framework for the preclinical and clinical evaluation of these and future IL-2Rα-targeting therapies. The withdrawal of daclizumab from the market underscores the dynamic nature of drug development and the importance of continuous safety and efficacy monitoring.
References
- 1. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 2. What are IL-2R antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abeomics.com [abeomics.com]
- 7. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineered Interleukin-2 Antagonists for the Inhibition of Regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Murine Full-thickness Skin Transplantation [jove.com]
- 14. Murine Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of immunosuppression protocols for MHC-matched allogeneic iPS cell-based transplantation using a mouse skin transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Consistency of Ro26-4550's Cellular Impact: A Comparative Analysis
A deep dive into the reproducibility of the small molecule inhibitor Ro26-4550 reveals a focused and potent effect on hematopoietic stem and progenitor cells, with limited data available on its activity in other cell lineages. This guide provides a comparative overview of this compound's known effects, juxtaposed with an alternative IL-2/IL-2Rα inhibitor, SP4206, supported by detailed experimental methodologies and pathway visualizations to aid researchers in evaluating its potential applications.
This compound is a small molecule compound that acts as a competitive inhibitor of the interaction between Interleukin-2 (IL-2) and its high-affinity receptor alpha subunit (IL-2Rα or CD25). This interaction is a critical signaling pathway in the immune system, primarily known for its role in T-cell proliferation and regulation. The primary and most well-documented effect of this compound is its ability to induce the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) from both human and murine sources. Studies have shown that treatment with this compound not only increases the number of these cells but also helps in maintaining their self-renewal capacity while exhibiting low levels of apoptosis.[1][2]
While the impact of this compound on hematopoietic stem cells is established, a comprehensive understanding of its effects across a broader range of cell types remains elusive due to a lack of extensive published research. This guide aims to summarize the existing data on this compound and provide a comparative context with another small molecule inhibitor of the IL-2/IL-2Rα interaction, SP4206.
Comparative Analysis of IL-2/IL-2Rα Inhibitors
To provide a clearer picture of this compound's performance, this section compares its known activities with SP4206, another well-characterized small molecule inhibitor of the IL-2/IL-2Rα pathway.
| Feature | This compound | SP4206 |
| Mechanism of Action | Competitive inhibitor of IL-2/IL-2Rα interaction. | Competitive inhibitor of IL-2/IL-2Rα interaction. |
| Binding Affinity (Kd) | Data not readily available in searched literature. | ~70 nM for IL-2.[3][4] |
| Primary Reported Effect | Ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs).[1][2] | Blocks binding of IL-2 to IL-2Rα.[3][4] |
| Effects on Other Cell Lines | Limited to no publicly available data. | Limited to no publicly available data on diverse cell lines. |
Experimental Data on this compound in Hematopoietic Cells
The following table summarizes the key quantitative findings from a pivotal study on the effect of this compound on human hematopoietic stem and progenitor cells.
| Cell Type | Treatment | Key Finding | Reference |
| Human mobilized peripheral blood CD34+ cells | This compound (10 µM) | Significant increase in total nucleated cell count after 7 days of culture. | [1][2] |
| Human mobilized peripheral blood CD34+ cells | This compound (10 µM) | Maintained a higher percentage of CD34+CD38- primitive cells compared to control. | [1][2] |
| Murine bone marrow Lin-Sca-1+c-Kit+ (LSK) cells | This compound (10 µM) | Enhanced expansion of LSK cells in culture. | [1][2] |
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed experimental protocols for key assays are provided below.
Ex Vivo Expansion of Human Hematopoietic Stem and Progenitor Cells
Objective: To assess the effect of this compound on the expansion of human CD34+ cells.
Materials:
-
Human mobilized peripheral blood CD34+ cells
-
StemSpan™ SFEM II medium
-
Cytokine cocktail (e.g., SCF, TPO, FLT3-L)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Flow cytometer
-
Antibodies for cell surface markers (e.g., CD34, CD38)
Procedure:
-
Thaw cryopreserved human CD34+ cells and wash with appropriate buffer.
-
Resuspend cells in StemSpan™ SFEM II medium supplemented with the cytokine cocktail.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add this compound to the desired final concentration (e.g., 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
After 7 days, harvest the cells and perform a total nucleated cell count.
-
Stain the cells with fluorescently labeled antibodies against CD34 and CD38.
-
Analyze the cell populations using a flow cytometer to determine the percentage of CD34+CD38- cells.
IL-2/IL-2Rα Binding Assay
Objective: To determine the inhibitory effect of this compound on the binding of IL-2 to IL-2Rα.
Materials:
-
Recombinant human IL-2
-
Recombinant human IL-2Rα
-
96-well high-binding microplate
-
Biotinylated anti-human IL-2 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with recombinant human IL-2Rα overnight at 4°C.
-
Wash the wells and block with a suitable blocking buffer.
-
Add serial dilutions of this compound to the wells.
-
Add a constant concentration of recombinant human IL-2 to all wells.
-
Incubate to allow for binding.
-
Wash the wells and add biotinylated anti-human IL-2 antibody.
-
Incubate and wash, then add Streptavidin-HRP.
-
Incubate and wash, then add TMB substrate and allow color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value of this compound.
T-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on T-cell proliferation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for stimulation
-
This compound
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Flow cytometer or scintillation counter
Procedure:
-
Isolate PBMCs from healthy donor blood or culture Jurkat cells.
-
Label the cells with a cell proliferation dye like CFSE, if using flow cytometry.
-
Seed the cells in a 96-well plate.
-
Add this compound at various concentrations.
-
Stimulate the cells with PHA or anti-CD3/CD28 antibodies.
-
Incubate for 3-5 days.
-
If using a proliferation dye, harvest the cells and analyze by flow cytometry to measure dye dilution.
-
If using [3H]-thymidine, pulse the cells with [3H]-thymidine for the last 18 hours of culture, then harvest and measure radioactivity using a scintillation counter.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive inhibition of IL-2/IL-2R has a dual effect on HSC ex vivo expansion and IL-2R (CD25) content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ro26-4550: A Comparative Guide to a Novel IL-2/IL-2Rα Antagonist for Hematopoietic Stem Cell Expansion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ro26-4550, a small molecule inhibitor of the Interleukin-2 (IL-2) and its alpha receptor (IL-2Rα) interaction, against known standards in the field of ex vivo hematopoietic stem cell (HSC) expansion. The content is based on available preclinical data and is intended to inform researchers and drug development professionals on the potential of this compound in regenerative medicine and immunotherapy.
Executive Summary
This compound is a synthetic, cell-permeable small molecule that competitively inhibits the binding of IL-2 to IL-2Rα (CD25) with an IC50 of 3 μM. This targeted inhibition has been demonstrated to promote the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs), a critical process for various therapeutic applications, including bone marrow transplantation and gene therapy. This guide will compare the performance of this compound with established methods for HSC expansion, such as cytokine cocktails and other small molecules, and provide insights into its mechanism of action through detailed signaling pathway diagrams.
Performance Comparison of HSC Expansion Strategies
The ex vivo expansion of HSCs is a key strategy to overcome the limited number of these cells obtainable from sources like umbilical cord blood and bone marrow. Various methods have been developed to achieve this, primarily involving the use of cytokine cocktails, with or without the addition of small molecules that target specific signaling pathways to promote self-renewal and inhibit differentiation.
Table 1: Comparison of this compound with Known Standards for Ex Vivo HSC Expansion
| Expansion Strategy | Key Components | Reported Fold Expansion of Human CD34+ Cells | Reported Fold Expansion of SCID-Repopulating Cells (SRCs) | Mechanism of Action |
| This compound | This compound | Data on specific fold-expansion is not publicly available, but studies report induction of murine and human HSPC expansion and entry into the cell cycle.[1] | Data not publicly available. | Competitive inhibitor of IL-2/IL-2Rα binding.[1] |
| Cytokine Cocktail | SCF, TPO, Flt3-L, IL-6, etc. | Variable, typically 10 to 100-fold. | Variable, often lower than total cell expansion. | Mimics the hematopoietic niche to support survival and proliferation. |
| SR1 (StemRegenin 1) | SR1 + Cytokine Cocktail | ~50-fold | ~17-fold | Aryl hydrocarbon receptor (AhR) antagonist. |
| UM171 | UM171 + Cytokine Cocktail | >100-fold | Significant increase in SRCs. | Pyrimidoindole derivative, mechanism not fully elucidated. |
| Nicotinamide (NAM) | NAM + Cytokine Cocktail | ~80-fold | ~9-fold | Sirtuin inhibitor, modulates cellular metabolism and stress responses. |
Note: The fold-expansion values are approximate and can vary significantly depending on the specific experimental conditions, cell source, and culture duration.
Mechanism of Action of this compound
This compound exerts its effect by disrupting the high-affinity interaction between IL-2 and its receptor subunit IL-2Rα. This interaction is a critical step in the activation and proliferation of various immune cells, including T cells. By inhibiting this interaction, this compound is thought to modulate the cytokine signaling environment in a way that favors the expansion of primitive HSPCs.
IL-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical IL-2 signaling pathway and the point of intervention for this compound.
Caption: IL-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound in HSC expansion are not extensively detailed in publicly available literature. However, based on the study by Uslu et al. (2022), a general protocol can be outlined.[1]
General Protocol for Ex Vivo Expansion of Human HSPCs with this compound
1. Cell Source:
-
Human mobilized peripheral blood (mPB) or bone marrow (BM) CD34+ cells.
2. Basal Culture Medium:
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with a cytokine cocktail.
-
A common cytokine cocktail includes:
-
Stem Cell Factor (SCF)
-
Thrombopoietin (TPO)
-
Fms-like tyrosine kinase 3 ligand (Flt3-L)
-
Interleukin-6 (IL-6)
-
3. This compound Treatment:
-
This compound is added to the basal culture medium at an optimized concentration. The effective concentration would need to be determined empirically but is expected to be in the low micromolar range based on its IC50.
4. Culture Conditions:
-
Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Culture duration can range from 7 to 21 days, with media changes as required.
5. Analysis of Expansion:
-
Cell expansion is monitored by counting total nucleated cells and CD34+ cells at various time points.
-
Functional assays, such as colony-forming unit (CFU) assays and in vivo transplantation into immunodeficient mice (e.g., NSG mice), are performed to assess the self-renewal and differentiation potential of the expanded HSPCs.
Experimental Workflow for Assessing HSC Expansion
The following diagram outlines a typical workflow for evaluating the efficacy of an HSC expansion agent like this compound.
Caption: Experimental workflow for evaluating HSC expansion agents.
Signaling Pathways in Hematopoietic Stem Cell Expansion
The regulation of HSC self-renewal and differentiation is a complex process involving multiple signaling pathways. While the precise mechanism by which IL-2/IL-2Rα inhibition by this compound promotes HSC expansion is still under investigation, it likely involves the modulation of key pathways that govern HSC fate.
The diagram below provides a simplified overview of some of the critical signaling pathways involved in HSC expansion.
Caption: Key signaling pathways regulating HSC expansion and fate.
Conclusion and Future Directions
This compound represents a promising small molecule for the ex vivo expansion of hematopoietic stem and progenitor cells. Its targeted mechanism of action, inhibiting the IL-2/IL-2Rα interaction, offers a novel approach to modulating the cytokine environment to favor HSC self-renewal. While further studies are required to provide a direct quantitative comparison with other established methods and to fully elucidate its downstream signaling effects in HSPCs, the initial findings are encouraging.
Future research should focus on:
-
Dose-optimization studies to determine the most effective concentration of this compound for HSC expansion.
-
Head-to-head comparison studies against other small molecules like SR1 and UM171 to benchmark its performance.
-
Mechanistic studies to dissect the precise signaling pathways modulated by this compound in HSPCs.
-
Preclinical in vivo studies to evaluate the long-term engraftment and repopulation potential of this compound-expanded HSCs.
The development of potent and specific small molecules like this compound holds significant promise for advancing the fields of regenerative medicine and cell-based therapies.
References
Safety Operating Guide
Personal protective equipment for handling Ro26-4550
This document provides crucial safety and logistical information for the handling and disposal of Ro26-4550, a small-molecule inhibitor of Interleukin-2 (IL-2). The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 193744-04-6
-
Molecular Formula: C₂₆H₃₀N₄O₃
-
Intended Use: For research use only. Not for diagnostic or therapeutic use.[1]
Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for leaks before use and change them frequently. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | In case of handling fine powders or aerosols, or when adequate ventilation is not available, a NIOSH-approved respirator is recommended. Use in a well-ventilated area, preferably within a chemical fume hood. |
Handling and Storage
Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.
-
Engineering Controls: Handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Handling Practices: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapor. After handling, thoroughly wash hands and any exposed skin.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
First Aid Measures
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
